(1R)-Deruxtecan
Description
Properties
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNSCLIZKHLNSG-MCZRLCSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H56FN9O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1599440-13-7 | |
| Record name | Deruxtecan [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DERUXTECAN PYRROLE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEB972CO4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Discovery of (1R)-Deruxtecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-Deruxtecan is a potent topoisomerase I inhibitor and the cytotoxic payload of the highly successful antibody-drug conjugate (ADC), Trastuzumab Deruxtecan (T-DXd). This technical guide provides an in-depth overview of the synthesis and discovery of this compound. It details the chemical synthesis pathways, key intermediates, and the discovery process that led to its development. This document includes detailed experimental protocols for key synthetic steps, a compilation of preclinical data, and visualizations of the synthetic pathway and mechanism of action to support researchers and professionals in the field of drug development.
Introduction
The development of antibody-drug conjugates has revolutionized targeted cancer therapy. A key component of an effective ADC is the cytotoxic payload. Deruxtecan (DXd), a derivative of exatecan, was identified as a highly potent topoisomerase I inhibitor with properties making it an ideal payload for ADCs.[1] Its conjugation to the anti-HER2 antibody trastuzumab resulted in Trastuzumab Deruxtecan (T-DXd), an ADC with a high drug-to-antibody ratio of approximately 8.[1][2] T-DXd has demonstrated significant clinical efficacy in treating HER2-positive cancers.[1] This guide focuses on the core component, this compound, covering its discovery, synthesis, and preclinical pharmacology.
Discovery and Medicinal Chemistry
The journey to Deruxtecan began with the exploration of camptothecin analogs to identify potent topoisomerase I inhibitors with improved pharmacological properties. Exatecan mesylate (DX-8951f) was initially developed and showed extensive antitumor activity, but its clinical development was halted due to a lack of survival benefit in a phase 3 study.[1] Researchers then focused on a derivative of exatecan, DXd, as a potential ADC payload.[1]
DXd was found to be a potent inhibitor of topoisomerase I, with a potency tenfold higher than that of SN-38, the active metabolite of irinotecan.[1][2] Structure-activity relationship (SAR) studies focused on modifying the exatecan structure to optimize its properties as an ADC payload, including potent cytotoxicity, appropriate membrane permeability for a bystander effect, and a suitable point for linker attachment. The design of Deruxtecan incorporates a maleimide group to facilitate conjugation to the linker.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through various routes, with both linear and convergent strategies being reported. A common approach involves the synthesis of two key intermediates: the exatecan core and a linker moiety, which are then coupled.
Synthesis of the Exatecan Core
A representative synthetic route to the exatecan core is outlined below.
Experimental Protocol: Synthesis of a Key Aminonaphthalene Intermediate
-
Step 1: Acetylation of 3-Fluoro-4-methylaniline. 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine at 15–30°C for 1–2 hours. The product is isolated by aqueous workup and extraction.
-
Step 2: Nitration. The acetylated intermediate is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures.
-
Step 3: Hydrolysis. The acetyl group is removed by hydrolysis with an acid, such as hydrochloric acid, to yield the aminonaphthalene intermediate.
Synthesis of the Linker
The linker is synthesized separately and designed to be stable in circulation but cleavable by lysosomal enzymes within the target cancer cells. A common linker is a maleimide-containing peptide, such as maleimido-glycyl-glycyl-phenylalanyl-glycine (mc-GGFG).
Coupling and Final Assembly
The exatecan core is coupled with the linker, followed by any necessary deprotection steps to yield this compound. The final conjugation to the antibody involves the reaction of the maleimide group on the deruxtecan-linker with reduced disulfide bonds on the antibody.[3]
Preclinical Pharmacology
The preclinical profile of Deruxtecan, both as a standalone agent and as the payload of T-DXd, has been extensively evaluated.
In Vitro Cytotoxicity
Deruxtecan has demonstrated potent cytotoxic activity against a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) for DXd | IC50 (ng/mL) for T-DXd | Reference |
| KPL-4 | Breast Cancer | 1.43 | 26.8 | [4] |
| NCI-N87 | Gastric Cancer | - | 25.4 | [4] |
| SK-BR-3 | Breast Cancer | - | 6.7 | [4] |
| MDA-MB-468 | Breast Cancer | 4.07 | >10,000 | [4] |
| JIMT-1 | Breast Cancer | - | - | [5] |
| Capan-1 | Pancreatic Cancer | - | - | [5] |
Table 1: In Vitro Cytotoxicity of Deruxtecan (DXd) and Trastuzumab Deruxtecan (T-DXd)
Pharmacokinetics
Preclinical pharmacokinetic studies in cynomolgus monkeys have shown that the linker in T-DXd is stable in plasma, leading to low systemic exposure to the free payload, DXd.[6][7] DXd itself is rapidly cleared from circulation.[6][7]
| Parameter | T-DXd (10 mg/kg) | Total Antibody (10 mg/kg) | Reference |
| AUC (μmol/L*day) | 1.96–2.75 | 2.32–3.88 | [5] |
| Clearance (mL/min/kg) | 23.7–33.2 | 16.7–27.9 | [5] |
Table 2: Pharmacokinetic Parameters of T-DXd and Total Antibody in Mouse Models
Mechanism of Action
Trastuzumab Deruxtecan exerts its anticancer effect through a multi-step process.
-
Binding: The trastuzumab component of T-DXd binds to the HER2 receptor on the surface of cancer cells.
-
Internalization: The T-DXd-HER2 complex is internalized into the cell via endocytosis.
-
Linker Cleavage: Within the lysosome of the cancer cell, the cleavable linker is degraded by enzymes, releasing the cytotoxic payload, Deruxtecan.
-
Topoisomerase I Inhibition: Deruxtecan inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This leads to DNA damage and ultimately apoptosis (programmed cell death).
-
Bystander Effect: Due to its membrane permeability, released Deruxtecan can also diffuse out of the target cell and kill neighboring cancer cells, even those with low or no HER2 expression.[2]
Visualizations
Synthetic Pathway of Exatecan
Caption: A simplified workflow for the synthesis of the exatecan core.
Mechanism of Action of Trastuzumab Deruxtecan
Caption: The mechanism of action of Trastuzumab Deruxtecan.
Conclusion
This compound is a pivotal component of the highly effective ADC, Trastuzumab Deruxtecan. Its discovery was the result of extensive medicinal chemistry efforts to optimize the properties of the camptothecin class of topoisomerase I inhibitors for ADC applications. The complex, multi-step synthesis of Deruxtecan highlights the challenges in producing these potent cytotoxic agents. The preclinical data demonstrates its potent and selective anticancer activity, which has been successfully translated into the clinic. This guide provides a comprehensive technical overview to aid researchers in the ongoing development of novel ADCs and targeted cancer therapies.
References
- 1. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 4. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 5. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(1R)-Deruxtecan: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-Deruxtecan (DXd) is the potent topoisomerase I inhibitor payload delivered by the antibody-drug conjugate (ADC), fam-trastuzumab deruxtecan-nxki (T-DXd). This technical guide provides an in-depth overview of the target identification and validation process for this therapeutic agent. The primary focus is on the molecular target, the mechanism of action, and the preclinical and clinical data that support its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the science underpinning this targeted cancer therapy.
Target Identification: Human Epidermal Growth Factor Receptor 2 (HER2)
The primary target for T-DXd is the Human Epidermal Growth Factor Receptor 2 (HER2), a transmembrane tyrosine kinase receptor. Overexpression of HER2 is a known driver in several cancers, including breast and gastric cancers, making it an ideal target for antibody-directed therapy.[1][2] The antibody component of T-DXd is trastuzumab, a humanized monoclonal antibody with a well-established high binding affinity for the extracellular domain of HER2.
Target Validation
The validation of HER2 as the target for Deruxtecan delivery is multifaceted, relying on a combination of binding affinity studies, internalization assays, and the correlation of HER2 expression levels with therapeutic efficacy in preclinical and clinical settings.
Experimental Protocols:
-
HER2 Binding Affinity Assay (Flow Cytometry): This assay quantifies the binding of T-DXd to HER2-expressing cancer cells.
-
Cell Lines: A panel of cancer cell lines with varying HER2 expression levels (e.g., SK-BR-3 [high HER2], NCI-N87 [high HER2], JIMT-1 [medium HER2], MCF-7 [low HER2], MDA-MB-468 [HER2 negative]).
-
Reagents: Fluorescently labeled T-DXd (e.g., with Alexa Fluor 488), unlabeled T-DXd (for competition), and a suitable isotype control antibody.
-
Procedure:
-
Cells are harvested and washed with a staining buffer (e.g., PBS with 1% BSA).
-
Cells are incubated with increasing concentrations of fluorescently labeled T-DXd on ice to prevent internalization.
-
For competition assays, cells are pre-incubated with a molar excess of unlabeled T-DXd before the addition of the labeled antibody.
-
After incubation, cells are washed to remove unbound antibody.
-
The fluorescence intensity of the cells is measured using a flow cytometer.
-
-
Data Analysis: The mean fluorescence intensity (MFI) is plotted against the concentration of the labeled antibody to generate a saturation binding curve. The equilibrium dissociation constant (Kd) is calculated from this curve to determine the binding affinity.
-
-
Internalization Assay (Fluorescent Microscopy): This assay visualizes and quantifies the uptake of T-DXd into HER2-positive cells.
-
Cell Lines: HER2-positive cell lines (e.g., SK-BR-3, NCI-N87).
-
Reagents: Fluorescently labeled T-DXd (e.g., with a pH-sensitive dye like pHrodo to track lysosomal delivery), lysosomal tracking dyes (e.g., LysoTracker), and nuclear stains (e.g., DAPI).
-
Procedure:
-
Cells are seeded in glass-bottom dishes or chamber slides.
-
Cells are incubated with the fluorescently labeled T-DXd at 37°C for various time points (e.g., 0, 1, 4, 24 hours).
-
At each time point, cells are washed, and live-cell or fixed-cell imaging is performed using a confocal microscope.
-
Co-localization of the T-DXd signal with lysosomal markers is assessed.
-
-
Data Analysis: The rate and extent of internalization are quantified by measuring the intracellular fluorescence intensity over time.
-
Mechanism of Action: Payload Delivery and Topoisomerase I Inhibition
T-DXd is an antibody-drug conjugate comprised of three key components: the anti-HER2 antibody, a cleavable tetrapeptide-based linker, and the topoisomerase I inhibitor payload, deruxtecan (DXd).[2] The mechanism of action involves a series of steps beginning with HER2 binding and culminating in cancer cell death.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of T-DXd's mechanism of action and a typical experimental workflow for its validation.
Caption: Mechanism of Action of Trastuzumab Deruxtecan.
Caption: Experimental Workflow for T-DXd Validation.
Payload Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic payload, DXd, is a potent inhibitor of topoisomerase I, an essential enzyme for DNA replication and transcription.[1] Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which are converted to double-strand breaks during DNA replication, ultimately triggering apoptosis.[1][2] The apoptotic cascade initiated by topoisomerase I inhibitors involves the activation of caspases.[1]
Experimental Protocol:
-
Topoisomerase I Inhibition Assay (DNA Relaxation Assay): This assay measures the ability of DXd to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reagents: Supercoiled plasmid DNA, human topoisomerase I enzyme, DXd, and a suitable reaction buffer.
-
Procedure:
-
Supercoiled plasmid DNA is incubated with topoisomerase I in the presence of varying concentrations of DXd.
-
The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.
-
-
Data Analysis: Supercoiled DNA migrates faster through the gel than relaxed DNA. Inhibition of topoisomerase I results in a dose-dependent persistence of the supercoiled DNA band. The IC50 value for DXd is determined by quantifying the band intensities.
-
The Bystander Effect
A key feature of T-DXd is its ability to induce a "bystander effect," whereby the membrane-permeable DXd payload can diffuse out of the target HER2-positive cell and kill neighboring cancer cells, regardless of their HER2 expression status.[1] This is particularly important in overcoming tumor heterogeneity.
Experimental Protocol:
-
In Vitro Co-culture Bystander Assay: This assay quantifies the killing of HER2-negative cells when co-cultured with HER2-positive cells in the presence of T-DXd.
-
Cell Lines: A HER2-positive cell line (e.g., NCI-N87) and a HER2-negative cell line engineered to express a fluorescent reporter (e.g., MDA-MB-468-GFP).
-
Procedure:
-
HER2-positive and HER2-negative cells are co-cultured at a defined ratio.
-
The co-culture is treated with T-DXd.
-
The viability of the HER2-negative (fluorescent) cells is monitored over time using imaging or flow cytometry.
-
-
Data Analysis: The percentage of cell death in the HER2-negative population is quantified and compared to control conditions (monoculture of HER2-negative cells treated with T-DXd) to determine the extent of the bystander effect.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of T-DXd.
Table 1: In Vitro Cytotoxicity of Deruxtecan (DXd) and Trastuzumab Deruxtecan (T-DXd)
| Cell Line | HER2 Status | Compound | IC50 |
| KPL-4 | High | DXd | 1.43 nM |
| NCI-N87 | High | DXd | 4.07 nM |
| SK-BR-3 | High | DXd | 2.59 nM |
| MDA-MB-468 | Negative | DXd | 3.25 nM |
| KPL-4 | High | T-DXd | 26.8 ng/mL |
| NCI-N87 | High | T-DXd | 25.4 ng/mL |
| SK-BR-3 | High | T-DXd | 6.7 ng/mL |
| MDA-MB-468 | Negative | T-DXd | >10,000 ng/mL |
Table 2: Preclinical Efficacy of Trastuzumab Deruxtecan (T-DXd) in Xenograft Models
| Xenograft Model | HER2 Status | T-DXd Dose | Tumor Growth Inhibition (TGI) |
| NCI-N87 | High | 10 mg/kg | Regression (-6.08% T/C) |
| Capan-1 | Low | 10 mg/kg | Regression (-96.1% T/C) |
| ST4565 | High | 3 mg/kg | Partial Regression (-51% T/C) |
| ST4565C (T-DM1 resistant) | High | 3 mg/kg | Resistant (49% T/C) |
Table 3: Clinical Efficacy of Trastuzumab Deruxtecan (T-DXd) in HER2-Low Gastric/GEJ Adenocarcinoma (DESTINY-Gastric01 Exploratory Cohorts)
| Cohort | HER2 Status | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| 1 | IHC 2+/ISH- | 26.3% | 4.4 months | 7.8 months |
| 2 | IHC 1+ | 9.5% | 2.8 months | 8.5 months |
Conclusion
The identification and validation of HER2 as the target for this compound delivery via the T-DXd antibody-drug conjugate are supported by a robust body of preclinical and clinical evidence. The high binding affinity of the trastuzumab component, coupled with the potent topoisomerase I inhibitory activity of the DXd payload and the significant bystander effect, provides a powerful and targeted therapeutic strategy for HER2-expressing cancers. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for the scientific community engaged in the research and development of novel cancer therapies.
References
Preliminary In Vitro Evaluation of (1R)-Deruxtecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro evaluation of (1R)-Deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). This document details the core mechanism of action, key signaling pathways, and comprehensive experimental protocols for assessing its anti-tumor activity. All quantitative data from the cited literature is summarized, and critical experimental and logical workflows are visualized.
Core Mechanism of Action
This compound is a potent topoisomerase I inhibitor. As the payload of T-DXd, it is delivered specifically to HER2-expressing tumor cells. Following the binding of the trastuzumab component to the HER2 receptor on the tumor cell surface, the ADC-receptor complex is internalized.[1] Within the cell, the tetrapeptide-based linker is cleaved by lysosomal enzymes, which are often upregulated in tumor cells, releasing this compound.[2][3] The released deruxtecan then translocates to the nucleus, where it binds to the topoisomerase I-DNA complex.[1][4] This binding stabilizes the complex, leading to DNA double-strand breaks during replication, ultimately resulting in cell cycle arrest and apoptotic cell death.[4][5]
A key feature of this compound is its high membrane permeability, which allows it to diffuse out of the target cell and kill neighboring tumor cells, regardless of their HER2 expression status. This phenomenon, known as the "bystander effect," is crucial for efficacy in tumors with heterogeneous HER2 expression.[3][6]
Figure 1: Mechanism of Action of this compound.
Quantitative Data Presentation
Comprehensive quantitative data on the in vitro activity of this compound across a wide panel of cell lines is limited in publicly accessible literature. However, several studies provide key insights into its potency and the correlation with HER2 expression.
Table 1: Summary of In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd)
| Cell Line(s) | Cancer Type | HER2 Status | Key Findings | Reference(s) |
|---|---|---|---|---|
| 49 Gastric Cancer Cell Lines | Gastric Cancer | Overexpression, Moderate/Low, Non-expressing | T-DXd inhibited proliferation in 55.1% of cell lines. IC50 values were calculated in 63.3% of the lines. Sensitivity significantly correlated with HER2 expression level in HER2-overexpressing cells. | [4][7] |
| SK-OV-3 | Ovarian Cancer | HER2-Positive | Showed striking resistance to T-DXd. | [8] |
| MCF10A (engineered) | Breast Epithelial | HER2-Low vs. HER2-High (induced) | Pharmacologic reduction of HER2 expression led to a 700-fold increase in the IC50 for T-DXd. | [9] |
| Uterine Serous Carcinoma Cell Lines | Uterine Serous Carcinoma | HER2 3+ | T-DXd induced cell growth suppression. | [5][10] |
| Uterine Serous Carcinoma Cell Lines | Uterine Serous Carcinoma | HER2-Low | Negligible activity was detected. | [5][10] |
| KPL-4 | Breast Cancer | HER2-Positive | High cytotoxic activity observed. | [2] |
| MCF-7 | Breast Cancer | HER2-Negative | No cytotoxic activity observed (IC50 > 100 nM). |[2] |
Key Signaling Pathways Activated by this compound
DNA Damage Response (DDR) Pathway
The primary mechanism of this compound-induced cytotoxicity is the activation of the DNA Damage Response (DDR) pathway. By inhibiting Topoisomerase I, Deruxtecan causes an accumulation of DNA double-strand breaks. These breaks are recognized by sensor proteins such as the MRN complex (MRE11-RAD50-NBS1), which in turn activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase CHK2 and the histone variant H2AX (forming γH2AX), which serves as a key biomarker for DNA double-strand breaks. This signaling cascade ultimately leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, triggers apoptosis.
Figure 2: DNA Damage Response (DDR) Pathway.
cGAS-STING Pathway
Recent studies have shown that the DNA damage induced by T-DXd can also lead to the activation of innate immune signaling pathways within the tumor cell. The presence of cytosolic DNA fragments, resulting from genomic instability, activates the enzyme cyclic GMP-AMP synthase (cGAS). cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum. Activated STING translocates and activates kinases like TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the transcription of Type I interferons (IFN-I) and other inflammatory cytokines. This process can enhance tumor immunogenicity and contribute to the anti-tumor immune response.
Figure 3: cGAS-STING Signaling Pathway.
Detailed Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT/CCK-8)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or T-DXd in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until a color change is apparent.
-
-
Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the drug concentration (log scale) and use non-linear regression to determine the IC50 value.[11]
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or T-DXd for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells, centrifuge, and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.
-
Analysis: Gate the cell populations to distinguish between:
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of this compound released from target cells to kill neighboring antigen-negative cells.
Figure 4: Experimental Workflow for Bystander Effect Assay.
-
Cell Preparation: Engineer the HER2-negative bystander cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of HER2-positive target cells and fluorescently-labeled HER2-negative bystander cells in the same culture plate.
-
Treatment: After 24 hours, treat the co-culture with T-DXd or a control antibody-drug conjugate.
-
Incubation: Incubate the cells for an extended period (e.g., 144 hours) to allow for the bystander killing effect to manifest.
-
Analysis: Harvest the cells and analyze them by flow cytometry. Gate on the fluorescently-labeled (bystander) and unlabeled (target) populations and assess the viability of each using a viability dye like PI. An increase in the death of the bystander cell population in the presence of T-DXd indicates a bystander effect.[14][15]
Western Blotting for DNA Damage Markers
This method detects the upregulation of key proteins in the DNA damage response pathway.
-
Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for DDR proteins (e.g., anti-γH2AX, anti-phospho-ATM, anti-phospho-CHK2). Also, probe for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated DDR proteins should increase following treatment with this compound.
References
- 1. Evaluation of the influence of trastuzumab therapy on serum levels of HER-2 protein and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Trastuzumab Deruxtecan (T-DXd) Resistance via Loss of HER2 Expression and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Early Preclinical Studies of (1R)-Deruxtecan: A Technical Guide
This technical guide provides an in-depth overview of the early preclinical studies of (1R)-Deruxtecan, an antibody-drug conjugate (ADC) also known as Trastuzumab Deruxtecan (T-DXd). It is intended for researchers, scientists, and drug development professionals interested in the foundational non-clinical data that supported its clinical development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action.
Core Compound Characteristics
This compound is a next-generation ADC composed of three key components:
-
Monoclonal Antibody: A humanized anti-HER2 IgG1 antibody with the same amino acid sequence as trastuzumab.
-
Payload: DXd, a potent topoisomerase I inhibitor derived from exatecan.[1]
-
Linker: An enzymatically cleavable tetrapeptide-based linker designed to be stable in plasma and selectively cleaved by lysosomal enzymes like cathepsins, which are often upregulated in tumor cells.[2][3]
A defining feature of this compound is its high drug-to-antibody ratio (DAR) of approximately 8, which is significantly higher than that of earlier ADCs like T-DM1 (DAR of ~3.5).[1] This high DAR contributes to its potent anti-tumor activity.
Mechanism of Action
The mechanism of action of this compound is a multi-step process that culminates in targeted and bystander cancer cell death.
-
HER2 Targeting and Internalization: The trastuzumab component of the ADC binds with high affinity to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[4] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-HER2 complex.[4]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to lysosomes.[5] The acidic environment and the presence of lysosomal proteases, such as cathepsins, cleave the tetrapeptide linker, releasing the cytotoxic payload, DXd, into the cytoplasm.[4][5]
-
Topoisomerase I Inhibition and DNA Damage: The released DXd, being membrane-permeable, can then diffuse into the nucleus.[5] In the nucleus, DXd inhibits topoisomerase I, an enzyme essential for relieving DNA torsional stress during replication and transcription.[6] This inhibition leads to the accumulation of single-strand DNA breaks, which subsequently cause double-strand breaks, triggering the DNA Damage Response (DDR) pathway.[7][8]
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage activates DDR signaling cascades, involving proteins such as ATM, Chk2, and the phosphorylation of H2AX (γH2AX).[7][8] This leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces programmed cell death (apoptosis).[7]
-
Bystander Killing Effect: A key feature of this compound is its potent bystander effect. The high membrane permeability of the released DXd allows it to diffuse out of the targeted HER2-positive cancer cell and into adjacent tumor cells, regardless of their HER2 expression status.[1][2] This bystander killing is crucial for efficacy in heterogeneous tumors where HER2 expression may be varied.[1]
Quantitative Preclinical Data
The following tables summarize key quantitative data from early preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) | Reference |
| USC-ARK2 | Uterine Serous Carcinoma | 3+ | 0.11 | [9] |
| USC-ARK20 | Uterine Serous Carcinoma | 3+ | 0.11 | [9] |
Note: IC50 values represent the concentration of the drug that inhibits cell growth by 50%.
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose | t1/2 (Systemic, Payload) | Key Findings | Reference |
| Animal Models | Not specified | 1.37 hours | Short systemic half-life of the payload (DXd). | [1] |
| Cynomolgus Monkeys | Intravenous | Not specified | Stable linker in plasma with low systemic DXd exposure. DXd is rapidly cleared. Major excretion route for DXd is fecal. | [8] |
| Mouse Xenograft Models | 10 mg/kg IV | Not specified | Plasma AUCs ranged from 1.96–2.75 µmol/L·day for T-DXd. Clearance ranged from 23.7–33.2 mL/min/kg for T-DXd. | [6] |
Note: t1/2 refers to the half-life of the compound.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Treatment | Outcome | Reference |
| HER2-positive BCBM PDX | Breast Cancer Brain Metastasis | T-DXd (10 mg/kg) | Prolonged overall survival compared to vehicle control (215 days vs. 63 days). | [10] |
| T-DM1-resistant HER2-positive BCBM PDX | Breast Cancer Brain Metastasis | T-DXd (10 mg/kg) | Prolonged overall survival compared to T-DM1 (215 days vs. 99 days). | [10] |
Note: PDX stands for Patient-Derived Xenograft; BCBM for Breast Cancer Brain Metastases.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Assays
Cell Viability Assay (MTT/WST-8 based)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[11]
-
Treatment: Cells are treated with serial dilutions of this compound or a control ADC.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[11]
-
Reagent Addition: A solution of MTT or WST-8 is added to each well and incubated for 1-4 hours.[12][13]
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8).[13] The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are cultured in plates and treated with this compound or a control compound for a defined period (e.g., 72 hours).[14]
-
Cell Harvesting: Adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.[14]
-
Staining: FITC-labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Target Cell Preparation: HER2-expressing target cancer cells (e.g., SK-BR-3) are seeded in 96-well plates.[15]
-
Effector Cell Preparation: Effector cells, such as Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are prepared and added to the target cells at a specific effector-to-target (E:T) ratio.[15][16]
-
Antibody Addition: this compound or a control antibody is added to the co-culture.
-
Incubation: The plate is incubated for a period ranging from 4 to 24 hours.[16]
-
Cytotoxicity Measurement: Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH) from damaged cells or by using a chromium-51 release assay.[15]
In Vivo Xenograft Studies
-
Animal Models: Immunodeficient mice (e.g., SCID or nude mice) are used.[10]
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.[10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 0.2-0.25 cm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered intravenously (IV) at a specified dose and schedule (e.g., 10 mg/kg every 3 weeks).[10]
-
Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice weekly). Primary endpoints typically include tumor growth inhibition and overall survival.
-
Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, visualize key processes in the preclinical evaluation of this compound.
Caption: Mechanism of action of this compound.
Caption: General preclinical experimental workflow.
Caption: DXd-induced DNA damage signaling pathway.
References
- 1. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 2. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the intra-tumor fate of trastuzumab deruxtecan in a xenograft model to support its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 7. e-crt.org [e-crt.org]
- 8. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. physiology.elte.hu [physiology.elte.hu]
- 12. dojindo.com [dojindo.com]
- 13. biotechrep.ir [biotechrep.ir]
- 14. Define Critical Parameters of Trastuzumab-Mediated ADCC Assays via Assay Optimization Processes, Focusing on the Impact of Cryopreserved Effector Cells on Assay Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody-dependent cell-mediated cytotoxicity (ADCC) assay for in vitro testing - Explicyte Immuno-Oncology [explicyte.com]
- 16. High-Content Screening Assay for the Identification of Antibody-Dependent Cellular Cytotoxicity Modifying Compounds [jove.com]
The Pharmacokinetic Profile of (1R)-Deruxtecan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of (1R)-Deruxtecan (DXd), the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). This document details the absorption, distribution, metabolism, and excretion (ADME) of DXd, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of key processes.
Introduction
This compound is a potent topoisomerase I inhibitor. As the cytotoxic payload of the HER2-directed ADC, Trastuzumab Deruxtecan, its pharmacokinetic properties are critical to the efficacy and safety of the therapeutic. T-DXd is designed for selective delivery of DXd to tumor cells, and its PK profile is characterized by a stable linker in systemic circulation, minimizing off-target toxicity, followed by efficient release of DXd within the target cancer cells.
Pharmacokinetic Profile of Trastuzumab Deruxtecan and Released this compound
The pharmacokinetics of T-DXd and the released DXd have been evaluated in various preclinical and clinical settings. A population pharmacokinetic analysis pooled data from five clinical studies including 639 patients who received T-DXd doses ranging from 0.8 to 8.0 mg/kg every three weeks.[1][2]
Absorption
Trastuzumab Deruxtecan is administered intravenously, resulting in complete bioavailability of the ADC.
Distribution
The distribution of T-DXd and the released DXd is a critical aspect of its therapeutic action.
-
Trastuzumab Deruxtecan (ADC): The intact ADC is primarily distributed in the blood and does not show significant retention in tissues.[3][4] A population-based pharmacokinetic study estimated the volume of distribution of T-DXd in the central compartment to be 2.77 L.[3][5] A two-compartment model with linear elimination has been shown to best describe the PK profile of the intact ADC.[1][2]
-
This compound (Payload): The DXd component of T-DXd has an estimated plasma protein binding of 97%.[3][5]
Metabolism
The metabolism of T-DXd involves the breakdown of both the antibody and the payload.
-
Trastuzumab Deruxtecan (ADC): The trastuzumab component is expected to be catabolized into small peptides and amino acids, similar to endogenous IgG.[5] The linker connecting the antibody and DXd is designed to be cleaved by lysosomal enzymes, such as Cathepsin B and L, which are often upregulated in tumor cells.[3][5]
-
This compound (Payload): In vitro studies have shown that DXd is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6]
Excretion
The excretion of T-DXd and its metabolites occurs through various pathways.
-
Trastuzumab Deruxtecan (ADC): The systemic clearance of T-DXd is estimated to be 0.42 L/day.[3][5] The median elimination half-life of the ADC is approximately 5.8 to 6 days.[3][6]
-
This compound (Payload): DXd is rapidly cleared from systemic circulation, with a systemic clearance of about 19.2 L/h.[3][5] The major pathway for DXd excretion is through the feces.[3][4] Unmetabolized DXd has also been found in the urine.[3][5]
Data Presentation
The following tables summarize the key pharmacokinetic parameters of Trastuzumab Deruxtecan and this compound from preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Trastuzumab Deruxtecan (Intact ADC) in Humans
| Parameter | Value | Reference(s) |
| Cmax (at normal therapeutic doses) | 122 µg/mL (20%) | [3] |
| AUC (at normal therapeutic doses) | 735 µg·day/mL (31%) | [3] |
| Volume of Distribution (Central) | 2.77 L | [3][5] |
| Systemic Clearance | 0.42 L/day | [3][5] |
| Elimination Half-life | ~5.8 days | [3] |
Table 2: Pharmacokinetic Parameters of this compound (Released Payload) in Humans
| Parameter | Value | Reference(s) |
| Plasma Protein Binding | ~97% | [3][5] |
| Systemic Clearance | 19.2 L/h | [3][5] |
Table 3: Preclinical Pharmacokinetic Parameters of Trastuzumab Deruxtecan and this compound in Cynomolgus Monkeys
| Analyte | Parameter | Value | Reference(s) |
| Trastuzumab Deruxtecan | Clearance | Close to monkey hepatic flow rate | [7] |
| This compound | Clearance | Rapid | [4][7] |
Table 4: Preclinical Pharmacokinetic Parameters in HER2-Positive Tumor-Bearing Mice
| Analyte | Parameter | Value | Reference(s) |
| This compound | Half-life (T1/2) | 1.35 h | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic profile of ADCs. The following sections outline the general protocols for key experiments cited in the literature.
Quantification of Total Antibody and Conjugated ADC
Ligand-binding assays (LBAs), such as ELISA and electrochemiluminescence immunoassays (ECLIA), are commonly used to quantify the total antibody (conjugated and unconjugated) and the conjugated ADC in biological matrices.
General ELISA Protocol for Total Antibody Quantification:
-
Coating: A 96-well microplate is coated with the target antigen (e.g., recombinant HER2 protein) to capture the trastuzumab component of T-DXd.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: Plasma or serum samples, along with a standard curve of known T-DXd concentrations, are added to the wells.
-
Detection Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to the human IgG portion of trastuzumab is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance of the color is measured using a microplate reader, and the concentration of the total antibody in the samples is determined by interpolating from the standard curve.
Quantification of Free this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of the small molecule payload, DXd, in biological fluids.
General LC-MS/MS Protocol for DXd Quantification:
-
Sample Preparation:
-
Protein Precipitation: Plasma or serum samples are treated with an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample cleanup and concentration of DXd.
-
The supernatant or eluate is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate DXd from other matrix components.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify DXd based on its unique precursor-to-product ion transitions.
In Vitro Metabolism Studies
In vitro metabolism studies using liver microsomes are conducted to identify the metabolic pathways of DXd.
General Protocol for In Vitro Metabolism with Liver Microsomes:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (as a source of cofactors for CYP enzymes), and a buffer solution.
-
Incubation: this compound is added to the pre-warmed incubation mixture and incubated at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., cold acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.
Biodistribution Studies
Biodistribution studies in animal models are performed to understand the tissue distribution of the ADC.
General Protocol for Radiolabeled Biodistribution Study in Mice:
-
Radiolabeling: Trastuzumab Deruxtecan is labeled with a radionuclide (e.g., 89Zr or 111In).
-
Administration: The radiolabeled T-DXd is administered intravenously to tumor-bearing mice.
-
Tissue Collection: At predetermined time points, mice are euthanized, and various tissues and organs (including the tumor) are collected and weighed.
-
Radioactivity Measurement: The amount of radioactivity in each tissue is measured using a gamma counter.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g) to determine the tissue distribution of the ADC.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Trastuzumab Deruxtecan
Caption: Mechanism of action of Trastuzumab Deruxtecan.
Experimental Workflow: Quantification of Free this compound in Plasma
Caption: Workflow for quantifying free this compound.
Conclusion
The pharmacokinetic profile of this compound, as the payload of Trastuzumab Deruxtecan, is well-characterized. The ADC demonstrates a favorable PK profile with a stable linker in circulation and targeted release of the highly potent cytotoxic agent, DXd, within tumor cells. The rapid clearance of released DXd from the systemic circulation contributes to its manageable safety profile. Understanding these pharmacokinetic properties is essential for the continued development and optimal clinical use of this important therapeutic agent.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. imrpress.com [imrpress.com]
- 4. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2-Positive Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Investigation of Novel (1R)-Deruxtecan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation of novel (1R)-Deruxtecan derivatives, potent topoisomerase I inhibitors with significant potential in oncology. Deruxtecan is the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan. This document details the synthesis, biological evaluation, and mechanism of action of these derivatives, offering a framework for the discovery and development of new therapeutic agents.
Introduction to this compound and its Derivatives
Deruxtecan is a potent derivative of exatecan, which itself is a hexacyclic analog of the natural product camptothecin.[1] Like other camptothecin analogs, Deruxtecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[2] The "(1R)" designation refers to the specific stereochemistry at a chiral center within the molecule, which is crucial for its biological activity. The development of novel this compound derivatives aims to improve upon the parent compound's properties, such as efficacy, safety profile, and physicochemical characteristics.
Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives is a multi-step process that can be adapted from established routes for exatecan and other camptothecin analogs.[3] A generalized synthetic workflow is presented below.
Experimental Protocol: Synthesis of a Novel this compound Derivative (Hypothetical)
This protocol outlines a plausible synthetic route for a novel this compound derivative, adapted from the known synthesis of exatecan.[3]
Step 1: Synthesis of the Tricyclic Ketone Intermediate
-
Reaction Setup: In a reaction vessel, combine a substituted quinoline with a suitable acylating agent in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent (e.g., dichloromethane).
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 0 °C to room temperature) for a specified duration (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction with an aqueous solution and extract the product with an organic solvent. The crude product is then purified using column chromatography to yield the tricyclic ketone intermediate.
Step 2: Annulation to Form the Pentacyclic Core
-
Reaction Setup: The tricyclic ketone intermediate is reacted with a suitable reagent, such as a protected (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione derivative, in the presence of a condensing agent.
-
Reaction Conditions: The reaction is typically carried out in a high-boiling point solvent under reflux conditions.
-
Purification: The resulting pentacyclic camptothecin core is purified by recrystallization or column chromatography.
Step 3: Functional Group Modification
-
Reaction Setup: The pentacyclic core is subjected to further chemical transformations to introduce novel functional groups. This may involve reactions such as acylation, alkylation, or cross-coupling reactions at specific positions on the camptothecin scaffold.
-
Reaction Conditions: The reaction conditions will vary depending on the desired modification.
-
Final Purification: The final novel this compound derivative is purified to a high degree of purity using techniques such as preparative high-performance liquid chromatography (HPLC).
Biological Evaluation
The biological activity of novel this compound derivatives is primarily assessed through in vitro cytotoxicity assays and topoisomerase I inhibition assays.
In Vitro Cytotoxicity
The cytotoxic potential of the derivatives is evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.
Table 1: In Vitro Cytotoxicity of Representative Camptothecin Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
| Topotecan | HL-60 | 10 - 50 | [4] |
| Irinotecan (SN-38) | L1210 | 3.6 | [5] |
| Exatecan | P388 | 0.45 | [6] |
| Novel Derivative 1 (Hypothetical) | A549 | 2.5 | N/A |
| Novel Derivative 2 (Hypothetical) | HT-29 | 5.8 | N/A |
Note: The data for novel derivatives are hypothetical and for illustrative purposes only.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the novel this compound derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Topoisomerase I Inhibition
The primary mechanism of action of Deruxtecan derivatives is the inhibition of topoisomerase I. This is typically evaluated using a DNA relaxation assay.
Table 2: Topoisomerase I Inhibitory Activity of Representative Camptothecin Analogs
| Compound | Assay Type | IC50 (µM) | Reference |
| Camptothecin | DNA Relaxation | 0.5 - 5 | [4][8] |
| Exatecan Mesylate | DNA Topoisomerase I | 2.2 | [9] |
| Novel Derivative 3 (Hypothetical) | DNA Relaxation | 1.5 | N/A |
| Novel Derivative 4 (Hypothetical) | DNA Cleavage | 0.8 | N/A |
Note: The data for novel derivatives are hypothetical and for illustrative purposes only.
Experimental Protocol: DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[8][10]
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the test compound in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA compared to the control.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound derivatives is the stabilization of the topoisomerase I-DNA cleavage complex. This leads to the accumulation of single-strand DNA breaks, which are converted to double-strand breaks during DNA replication, ultimately triggering apoptosis.[11]
While Topoisomerase I inhibition is the primary mechanism, it is plausible that novel derivatives could exhibit off-target effects or modulate other signaling pathways. Further investigation into these potential secondary mechanisms is an important area of research.
Conclusion
The investigation of novel this compound derivatives represents a promising avenue for the development of new anticancer agents. By systematically synthesizing and evaluating new analogs, researchers can aim to optimize the therapeutic index of this important class of topoisomerase I inhibitors. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for these research and development efforts. Future work should focus on elucidating the structure-activity relationships of novel derivatives, exploring their pharmacokinetic and pharmacodynamic properties, and identifying potential biomarkers for patient selection.
References
- 1. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Camptothecin Analogues - BioPharma Notes [biopharmanotes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolism and pharmacokinetics of the camptothecin analogue CPT-11 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. inspiralis.com [inspiralis.com]
- 11. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Intracellular Trafficking of (1R)-Deruxtecan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and intracellular trafficking of (1R)-Deruxtecan, the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) fam-trastuzumab deruxtecan-nxki (T-DXd). Understanding these cellular processes is critical for optimizing ADC design, predicting therapeutic efficacy, and overcoming mechanisms of resistance.
Executive Summary
Trastuzumab deruxtecan (T-DXd) has demonstrated significant clinical efficacy in treating HER2-expressing solid tumors. Its mechanism of action is a multi-step process initiated by the binding of the ADC to the human epidermal growth factor receptor 2 (HER2) on the tumor cell surface. This is followed by internalization, intracellular trafficking to lysosomes, and the enzymatic release of the membrane-permeable payload, deruxtecan (DXd). The released DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage and apoptosis. A key feature of T-DXd is the "bystander effect," where the released DXd can diffuse out of the target cell and kill neighboring cancer cells, regardless of their HER2 expression status. This guide details the quantitative aspects of these processes, the experimental protocols used to study them, and the signaling pathways involved.
Cellular Uptake of Trastuzumab Deruxtecan
The cellular uptake of T-DXd is a critical first step for its therapeutic activity. The primary mechanism is receptor-mediated endocytosis, initiated by the high-affinity binding of the trastuzumab component of the ADC to the HER2 receptor on the cancer cell surface.
Mechanism of Internalization
T-DXd is internalized into the cell primarily through clathrin-mediated endocytosis.[1][2] Upon binding to HER2, the T-DXd-HER2 complex is engulfed into clathrin-coated pits, which then bud off from the plasma membrane to form intracellular vesicles.[2]
Quantitative Analysis of Cellular Uptake
The rate and extent of T-DXd internalization are key determinants of its efficacy. These parameters can be influenced by the level of HER2 expression on the cell surface.
| Parameter | Cell Line | Value | Method | Reference |
| Internalization Half-Life | N87 (High HER2) | ~46 hours | Mathematical Modeling | [3] |
| Internalization Half-Life (Trastuzumab) | SKBR-3 (High HER2) | 24.36 ± 6.18 hours | Fluorescence Microscopy | [4] |
| MDA-MB-453 (Moderate HER2) | 6.02 ± 1.60 hours | Fluorescence Microscopy | [4] | |
| MCF-7 (Low HER2) | 3.89 ± 0.53 hours | Fluorescence Microscopy | [4] | |
| Intracellular Trastuzumab Concentration | MCF10A (Doxycycline Induced HER2) | Significantly decreased with lower HER2 expression | ELISA | [5] |
| Tumor Concentration of Released DXd (10 mg/kg dose) | NCI-N87 Xenograft (High HER2) | AUC: 493.6 nM·day | LC-MS/MS | [3][6] |
| MDA-MB-468 Xenograft (Low HER2) | AUC: 156.5 nM·day | LC-MS/MS | [3][6] |
Table 1: Quantitative Data on the Cellular Uptake of T-DXd and its Components.
Intracellular Trafficking and Payload Release
Following internalization, T-DXd is trafficked through the endosomal-lysosomal pathway, culminating in the release of the deruxtecan payload in the acidic and enzyme-rich environment of the lysosome.
Endosomal-Lysosomal Pathway
The vesicles containing the T-DXd-HER2 complex mature from early endosomes to late endosomes, and finally fuse with lysosomes.[1][2] The acidic pH of the lysosome (around 4.0-5.0) and the presence of highly active proteases are essential for the next step.[2]
Linker Cleavage and Payload Release
T-DXd features a tetrapeptide-based cleavable linker (Gly-Gly-Phe-Gly) that is specifically designed to be stable in the bloodstream but susceptible to cleavage by lysosomal enzymes, such as cathepsins B and L, which are often upregulated in tumor cells.[2][6][7] Upon cleavage of the linker, the hydrophilic deruxtecan payload (DXd) is released into the lysosome.[8] An alternative mechanism of extracellular payload release in the tumor microenvironment by proteases like cathepsin L has also been proposed.[9]
Experimental Protocols
This section outlines the general methodologies for key experiments used to investigate the cellular uptake and trafficking of T-DXd.
Antibody Internalization Assay (Fluorescence Quenching)
This method quantifies the amount of ADC that has been internalized by cells.
-
Cell Preparation: Seed HER2-expressing cancer cells in a multi-well plate and culture to allow attachment.
-
ADC Labeling: Label T-DXd with a fluorescent dye (e.g., Alexa Fluor 488).
-
Incubation: Incubate the cells with the fluorescently labeled T-DXd for various time points at 37°C to allow for internalization. A control is kept at 4°C to prevent endocytosis.
-
Quenching: After incubation, add a quenching antibody (e.g., anti-Alexa Fluor 488 antibody) to the wells. This antibody will bind to and quench the fluorescence of the T-DXd remaining on the cell surface.
-
Analysis: Measure the remaining fluorescence using a plate reader or flow cytometer. The signal is proportional to the amount of internalized ADC.
-
Calculation: The percentage of internalization can be calculated as: (1 - (MFI of quenched sample / MFI of non-quenched sample)) * 100.
Lysosomal Co-localization Assay (Confocal Microscopy)
This assay visualizes the trafficking of the ADC to the lysosomes.
-
Cell Preparation: Seed cells on glass-bottom dishes suitable for microscopy.
-
Labeling: Label T-DXd with a fluorescent dye (e.g., Alexa Fluor 647).
-
Lysosome Staining: Incubate cells with a lysosomal marker, such as LysoTracker Red, which accumulates in acidic organelles.
-
ADC Incubation: Treat the cells with the labeled T-DXd and incubate for a time course (e.g., 1, 4, 24 hours) to allow for internalization and trafficking.
-
Imaging: Wash the cells and image using a confocal microscope. Acquire images in the channels for the labeled ADC and the lysosomal marker.
-
Analysis: Merge the images to observe co-localization (e.g., yellow pixels in a red and green merge), which indicates the presence of the ADC within the lysosomes. Quantify the degree of co-localization using image analysis software.
Quantification of Intracellular Deruxtecan (LC-MS/MS)
This method measures the concentration of the released payload within the cells.
-
Cell Treatment: Treat a known number of cells with T-DXd for a specified time.
-
Cell Lysis: After incubation, wash the cells thoroughly to remove any extracellular ADC and payload. Lyse the cells using a suitable buffer.
-
Sample Preparation: Perform protein precipitation to remove larger molecules from the cell lysate.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system configured for the detection and quantification of deruxtecan.
-
Quantification: Use a standard curve of known deruxtecan concentrations to determine the amount of payload in the cell lysate. The results can be normalized to the number of cells or total protein content.
Signaling Pathways and Bystander Effect
Disruption of HER2 Signaling
The binding of the trastuzumab component of T-DXd to HER2 can inhibit downstream signaling pathways that are crucial for tumor cell proliferation and survival. These include the PI3K/Akt and Ras/MEK/ERK pathways. While the primary mode of action for T-DXd is the delivery of the cytotoxic payload, this disruption of HER2 signaling may also contribute to its anti-tumor activity.[10]
The Bystander Killing Effect
A critical aspect of T-DXd's efficacy is the bystander effect. The released deruxtecan payload is highly membrane-permeable, allowing it to diffuse out of the HER2-positive target cell and into adjacent tumor cells.[7] This is particularly important in heterogeneous tumors where not all cells express HER2, as it allows T-DXd to exert its cytotoxic effects on a broader population of cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab Deruxtecan (T-DXd) Resistance via Loss of HER2 Expression and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (1R)-Deruxtecan in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
(1R)-Deruxtecan , the active component of Trastuzumab deruxtecan (T-DXd), is a potent topoisomerase I inhibitor linked to a HER2-targeting antibody. Its application in xenograft models is crucial for preclinical evaluation of its efficacy and mechanism of action against various cancers. These notes provide detailed protocols and compiled data from studies utilizing this compound in such models.
Mechanism of Action
Trastuzumab deruxtecan (T-DXd) is an antibody-drug conjugate (ADC) that exerts its cytotoxic effect through a multi-step process.[1][2][3] The anti-HER2 antibody component of T-DXd binds to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[1][4][5] Following binding, the T-DXd-HER2 complex is internalized by the cell through endocytosis.[4][5] Inside the cell, the complex is trafficked to lysosomes, where the tetrapeptide-based linker is cleaved by lysosomal enzymes like cathepsins.[3][5][6] This cleavage releases the cytotoxic payload, deruxtecan (DXd), a potent topoisomerase I inhibitor, into the cytoplasm.[2][5][6] DXd then translocates to the nucleus and binds to the topoisomerase I-DNA complex, leading to DNA strand breaks and ultimately inducing apoptosis (cell death).[5][6] A key feature of T-DXd is its "bystander effect," where the membrane-permeable DXd can diffuse out of the target cell and kill neighboring tumor cells, including those with low or no HER2 expression.[2][5]
Signaling Pathway Diagram
Caption: Mechanism of action of Trastuzumab Deruxtecan (T-DXd).
Experimental Protocols
The following are generalized protocols for the application of this compound in xenograft models, compiled from various studies. Specific parameters may need to be optimized for different cell lines and animal models.
Cell Line and Animal Models
-
Cell Lines: A variety of human cancer cell lines with varying HER2 expression levels have been used in xenograft studies.
-
Animal Models: Immunodeficient mice are required for establishing human tumor xenografts.
-
Nude Mice (e.g., BALB/c nude): Commonly used for many cell line-derived xenografts.[7][8]
-
NOD-SCID Mice: Suitable for both cell line-derived and patient-derived xenografts (PDXs), particularly for tumors that are difficult to establish in nude mice.[7][8]
-
Animal Acclimatization: Animals should be allowed to acclimatize for at least one week before the start of the study.[7]
-
Xenograft Establishment
-
Cell Culture: Culture selected cancer cell lines in their recommended media and conditions until a sufficient number of cells are obtained.
-
Cell Preparation: Harvest cells using standard trypsinization, wash with sterile PBS, and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Implantation: Subcutaneously inject the cell suspension (typically 1x10^6 to 1x10^7 cells in 100-200 µL) into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
This compound Administration
-
Drug Preparation: Reconstitute and dilute Trastuzumab deruxtecan to the desired concentration in a sterile vehicle (e.g., sterile saline or PBS) immediately before use.
-
Dosing and Schedule: The dosage and schedule can vary depending on the xenograft model and study objectives. Common dosages reported in preclinical studies range from 3 mg/kg to 10 mg/kg.[8][9] Administration is typically performed intravenously (IV) once every 3 weeks.[11]
-
Administration: Administer the prepared drug solution to the mice via intravenous injection. The control group should receive the vehicle solution.
Efficacy and Pharmacodynamic Assessment
-
Tumor Growth Inhibition: Continue to monitor tumor volume and body weight of the animals throughout the study. The primary efficacy endpoint is often tumor growth inhibition, which can be expressed as the T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group) x 100%.[9]
-
Pharmacodynamic (PD) Biomarkers: To assess the mechanism of action, tumors can be harvested at different time points after treatment for biomarker analysis.
-
Pharmacokinetic (PK) Analysis: Plasma and tumor samples can be collected to measure the concentrations of the total antibody, the ADC, and the released payload (DXd).[8][12]
Experimental Workflow Diagram
References
- 1. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 2. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the intra-tumor fate of trastuzumab deruxtecan in a xenograft model to support its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Investigators create breast cancer models with different sensitivities to trastuzumab deruxtecan | BioWorld [bioworld.com]
- 10. Molecular imaging predicts trastuzumab‐deruxtecan (T‐DXd) response in head and neck cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Cell-Based Assays for (1R)-Deruxtecan Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-Deruxtecan is the cytotoxic payload of several antibody-drug conjugates (ADCs), including trastuzumab deruxtecan (Enhertu®) and datopotamab deruxtecan.[1][2][3] It is a potent topoisomerase I inhibitor that exerts its anticancer effect by inducing DNA damage and subsequent apoptosis in target cells.[2][4] ADCs deliver this highly potent payload specifically to cancer cells expressing a particular surface antigen, thereby minimizing systemic toxicity.[5] Upon binding to the target antigen, the ADC is internalized, and the linker is cleaved in the lysosomal compartment, releasing deruxtecan into the cytoplasm.[6][7][8] Deruxtecan then intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage complex, leading to double-strand breaks during DNA replication.[2][6][9] This DNA damage triggers a cascade of cellular responses, ultimately culminating in programmed cell death, or apoptosis.[10][11]
These application notes provide detailed protocols for developing and executing robust cell-based assays to evaluate the cytotoxicity of this compound and ADCs containing this payload. The described assays are essential for preclinical drug development, enabling the determination of drug potency (e.g., IC50 values), elucidation of the mechanism of action, and assessment of target-dependent toxicity.[12][13]
Data Presentation
Quantitative data from the following experimental protocols should be summarized in the tables below for clear interpretation and comparison.
Table 1: Cell Viability as Determined by MTS Assay
| Cell Line | Treatment Group | Concentration (nM) | Mean Absorbance (490 nm) ± SD | % Cell Viability | IC50 (nM) |
| SK-BR-3 (HER2+) | Trastuzumab Deruxtecan | 0.01 | |||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| Isotype Control ADC | 1000 | ||||
| Untreated Control | 0 | ||||
| MDA-MB-468 (HER2-) | Trastuzumab Deruxtecan | 1000 | |||
| Isotype Control ADC | 1000 | ||||
| Untreated Control | 0 |
Table 2: Cell Viability as Determined by CellTiter-Glo® Luminescent Assay
| Cell Line | Treatment Group | Concentration (nM) | Mean Luminescence (RLU) ± SD | % Cell Viability | IC50 (nM) |
| SK-BR-3 (HER2+) | Trastuzumab Deruxtecan | 0.01 | |||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| Isotype Control ADC | 1000 | ||||
| Untreated Control | 0 | ||||
| MDA-MB-468 (HER2-) | Trastuzumab Deruxtecan | 1000 | |||
| Isotype Control ADC | 1000 | ||||
| Untreated Control | 0 |
Table 3: Apoptosis Analysis by Annexin V and Propidium Iodide Staining
| Cell Line | Treatment Group | Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| SK-BR-3 (HER2+) | Trastuzumab Deruxtecan | 10 | |||
| Isotype Control ADC | 10 | ||||
| Untreated Control | 0 | ||||
| MDA-MB-468 (HER2-) | Trastuzumab Deruxtecan | 10 | |||
| Isotype Control ADC | 10 | ||||
| Untreated Control | 0 |
Experimental Protocols
1. Cell Viability Assessment using MTS Assay
This colorimetric assay measures the metabolic activity of viable cells.[14] NAD(P)H-dependent oxidoreductase enzymes in living cells reduce the tetrazolium salt MTS to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[15]
Materials:
-
Target-positive (e.g., SK-BR-3 for HER2-targeted ADC) and target-negative (e.g., MDA-MB-468) cancer cell lines
-
Complete cell culture medium
-
This compound-containing ADC and isotype control ADC
-
96-well clear-bottom tissue culture plates
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)[16]
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a background control and untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Record the absorbance at 490 nm using a microplate reader.[15][16]
-
Calculate the percentage of cell viability for each treatment relative to the untreated control after subtracting the background absorbance. Plot the results to determine the IC50 value.
2. Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This homogeneous assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[18][19] The luminescent signal is proportional to the amount of ATP present and, consequently, the number of viable cells.[18]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound-containing ADC and isotype control ADC
-
96-well opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent[18]
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC50 value.
3. Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[20][21][22] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20][21][22] Propidium iodide is a fluorescent intercalating agent that is membrane-impermeable and therefore only stains cells with a compromised membrane, which is characteristic of late apoptosis and necrosis.[20][21]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
This compound-containing ADC and isotype control ADC
-
6-well tissue culture plates
-
Annexin V-FITC and Propidium Iodide staining kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the this compound ADC, isotype control ADC, or vehicle control at the desired concentrations for 48-72 hours.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.[21][22]
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[23]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]
-
Add 400 µL of 1X Binding Buffer to each tube.[23]
-
Analyze the cells by flow cytometry within one hour.[23] Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 3. Datopotamab deruxtecan induces hallmarks of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Datopotamab Deruxtecan, a Novel TROP2-directed Antibody–drug Conjugate, Demonstrates Potent Antitumor Activity by Efficient Drug Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRISM [theprismlab.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 10. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njbio.com [njbio.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for the Conjugation of (1R)-Deruxtecan to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2] This approach enhances the therapeutic window of potent chemotherapeutic agents by minimizing systemic exposure and associated toxicities.[3] Deruxtecan (DXd), a highly potent topoisomerase I inhibitor, has emerged as a key payload in the development of next-generation ADCs.[4][5] Prominent examples of Deruxtecan-based ADCs include Trastuzumab Deruxtecan (T-DXd) and Patritumab Deruxtecan.[6][7]
These ADCs are characterized by a high drug-to-antibody ratio (DAR), typically around 8, which is achieved through a cysteine-based conjugation strategy.[8][9] The process involves the reduction of interchain disulfide bonds within the antibody, followed by conjugation with a maleimide-activated Deruxtecan-linker construct.[10][] The linker, often a tetrapeptide like Gly-Gly-Phe-Gly (GGFG), is designed to be stable in circulation and selectively cleaved by lysosomal enzymes within the target cancer cells.[4][12]
This document provides a detailed protocol for the conjugation of (1R)-Deruxtecan to a monoclonal antibody, along with methodologies for the characterization of the resulting ADC.
Experimental Protocols
Part 1: Conjugation of Deruxtecan to the Antibody
This protocol is designed for conjugating a maleimide-activated Deruxtecan-linker to an IgG antibody to achieve a high drug-to-antibody ratio (DAR ~8). The procedure involves two main steps: the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the Deruxtecan-linker.
Materials and Reagents:
-
Monoclonal antibody (IgG)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-activated Deruxtecan-linker (e.g., Mc-GGFG-DXd with a maleimide group)
-
Conjugation Buffer: 50 mM PBS, 10 mM EDTA, pH 7.5
-
Quenching Solution: N-Acetyl-L-cysteine (NAC) in water
-
Purification columns (e.g., NAP-5 desalting columns)
-
Histidine buffer (for elution): 20 mM histidine, 5.5% trehalose, pH 5.2
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Antibody Preparation and Buffer Exchange:
-
Dissolve the lyophilized antibody in high-purity water.
-
Perform a buffer exchange into the Conjugation Buffer to a final antibody concentration of 10 mg/mL.[12] This can be achieved using centrifugal filter units or dialysis.
-
-
Reduction of Antibody Disulfide Bonds:
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of the maleimide-activated Deruxtecan-linker in anhydrous DMSO or DMF.[14]
-
Add a 10-fold molar excess of the Deruxtecan-linker solution to the reduced antibody.[13]
-
If necessary, add a small volume of a co-solvent like DMA (up to 8% v/v) to improve solubility.[13]
-
Incubate the reaction mixture for 1 hour at 20°C with gentle stirring.[13]
-
-
Quenching the Reaction:
-
Purification of the ADC:
Part 2: Characterization of the Deruxtecan ADC
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[16][17] This allows for the determination of the DAR and the distribution of different drug-loaded species.
Materials and Reagents:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Inject the purified ADC sample.
-
Elute with a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the absorbance at 280 nm.
-
The different peaks correspond to species with different numbers of conjugated Deruxtecan molecules (DAR 0, 2, 4, 6, 8, etc.).
-
Calculate the average DAR by the weighted average of the peak areas.[14]
2. Analysis of Aggregates and Fragments by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size, allowing for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments).[18][19]
Materials and Reagents:
-
SEC column (e.g., Agilent AdvanceBio SEC 200 Å)[18]
-
Mobile Phase: 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[18]
-
UHPLC or HPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the Mobile Phase.
-
Inject the purified ADC sample.
-
Elute under isocratic conditions.
-
Monitor the absorbance at 280 nm.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates and later eluting peaks represent fragments.
3. Intact Mass Analysis and DAR Confirmation by Mass Spectrometry (MS)
Native mass spectrometry is essential for accurately measuring the molecular weight of the intact ADC and confirming the DAR, as the non-covalent association of the antibody chains is preserved.[1]
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap Exploris 240).[1][20]
-
SEC column for online buffer exchange (e.g., Thermo Scientific MAbPac SEC-1).[1]
Procedure:
-
Desalt the ADC sample online using the SEC column with a volatile mobile phase such as ammonium acetate.
-
Introduce the sample into the mass spectrometer under native conditions.
-
Acquire the mass spectrum.
-
Deconvolute the spectrum to determine the mass of the different ADC species.
-
The mass difference between the unconjugated antibody and the ADC species can be used to confirm the number of conjugated drug-linker molecules and calculate the average DAR.
Quantitative Data Summary
| Parameter | Method | Typical Value/Result | Reference(s) |
| Average Drug-to-Antibody Ratio (DAR) | HIC, Native MS | 7.74 - 7.97 | [1] |
| Major ADC Species | Native MS | DAR 8 (>95%) | [8] |
| Minor ADC Species | Native MS | DAR 6 (~5%) | [1] |
| Intact Mass (Main Glycoform with DAR 8) | Native MS | ~156,339 Da | [1][8] |
| Conjugation Site Occupancy | Peptide Mapping | >95% on specific cysteine residues | [1] |
| Pharmacokinetic Parameter (Clearance in mice) | In vivo studies | 23.7–33.2 mL/min/kg for T-DXd | [21] |
| Pharmacokinetic Parameter (Half-life in mice) | In vivo studies | 2.9–4.5 days for T-DXd | [21] |
Visualizations
Experimental Workflow
Caption: Workflow for Deruxtecan-Antibody Conjugation and Characterization.
Mechanism of Action and Signaling Pathway
Caption: Intracellular signaling pathway of Deruxtecan-based ADCs.
Conclusion
The protocol outlined provides a robust framework for the synthesis and characterization of Deruxtecan-based antibody-drug conjugates. The cysteine-directed conjugation method allows for the production of homogeneous ADCs with a high drug-to-antibody ratio, a key feature of this class of therapeutics.[8] Comprehensive analytical characterization using a combination of HIC, SEC, and native mass spectrometry is crucial to ensure the quality, consistency, and desired properties of the final ADC product.[9][22] Understanding the mechanism of action, including the activation of immune pathways like cGAS-STING, provides further insight into the therapeutic potential of these powerful anti-cancer agents.[13]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. books.rsc.org [books.rsc.org]
- 4. dynamic-biosensors.com [dynamic-biosensors.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 8. imrpress.com [imrpress.com]
- 9. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Immunomodulatory effects of trastuzumab deruxtecan through the cGAS-STING pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. [PDF] Separation of Monoclonal Antibodies by Analytical Size Exclusion Chromatography | Semantic Scholar [semanticscholar.org]
- 20. lcms.cz [lcms.cz]
- 21. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
Application Notes and Protocols for the Use of (1R)-Deruxtecan in Antibody-Drug Conjugate (ADC) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (1R)-Deruxtecan, a potent topoisomerase I inhibitor, in the research and development of antibody-drug conjugates (ADCs). Deruxtecan-based ADCs have demonstrated significant promise in oncology, with several approved therapies and numerous ongoing clinical trials. This document outlines the mechanism of action, key experimental protocols, and representative data to guide researchers in this field.
Introduction to this compound in ADCs
This compound (DXd) is a derivative of exatecan and functions as a highly potent topoisomerase I inhibitor. Its incorporation into ADCs offers several advantages, including a high drug-to-antibody ratio (DAR), a stable and selectively cleavable linker, and the ability to induce a potent bystander effect, killing not only antigen-expressing tumor cells but also adjacent antigen-negative cells. This is attributed to the high membrane permeability of the released DXd payload.
Prominent examples of Deruxtecan-based ADCs include:
-
Trastuzumab Deruxtecan (T-DXd, Enhertu®): Targets HER2 and is approved for the treatment of certain types of breast, gastric, and lung cancers.
-
Datopotamab Deruxtecan (Dato-DXd): Targets TROP2 and is under investigation for various solid tumors, including non-small cell lung cancer and breast cancer.
-
Patritumab Deruxtecan (P-DXd): Targets HER3 and is being evaluated in clinical trials for solid tumors such as breast and non-small cell lung cancer.
Mechanism of Action of Deruxtecan-Based ADCs
The mechanism of action of Deruxtecan-based ADCs is a multi-step process that leads to targeted tumor cell death and bystander killing. Recent studies have also elucidated an immunomodulatory role through the activation of the cGAS-STING pathway.
Cellular Uptake and Payload Release
dot digraph "Deruxtecan_ADC_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Action of Deruxtecan-Based ADCs"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Cellular uptake and cytotoxic mechanism of Deruxtecan-ADCs."
Immunogenic Cell Death and cGAS-STING Pathway Activation
dot digraph "cGAS_STING_Pathway_Activation" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, labelloc="t", label="Immunomodulatory Effects of Deruxtecan-ADCs"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "cGAS-STING pathway activation by Deruxtecan-induced DNA damage."
Quantitative Data Presentation
The following tables summarize representative preclinical and clinical data for various Deruxtecan-based ADCs.
Table 1: In Vitro Cytotoxicity of Deruxtecan-Based ADCs
| ADC | Target | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| Trastuzumab Deruxtecan | HER2 | NCI-N87 | Gastric Cancer | ~10-100 | |
| Trastuzumab Deruxtecan | HER2 | SK-BR-3 | Breast Cancer | <10 | |
| Trastuzumab Deruxtecan | HER2 | JIMT-1 | Breast Cancer (Resistant) | ~10-100 | |
| Trastuzumab Deruxtecan | HER2 | USC-ARK |
Application Note: A Validated LC-MS/MS Method for the Quantification of (1R)-Deruxtecan in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (1R)-Deruxtecan in human plasma. This method is suitable for pharmacokinetic studies and clinical trial sample analysis.
Introduction
Trastuzumab deruxtecan (T-DXd) is a HER2-directed antibody-drug conjugate (ADC) that delivers the potent topoisomerase I inhibitor, this compound, to tumor cells.[1][2][3] Upon binding to HER2 on tumor cells, T-DXd is internalized, and the linker is cleaved by lysosomal enzymes, releasing deruxtecan into the cytoplasm.[2][3] The released deruxtecan, due to its high membrane permeability, can also exert a "bystander effect," killing adjacent tumor cells regardless of their HER2 expression.[1][4] Accurate quantification of the released, active payload, this compound, in plasma is crucial for understanding its pharmacokinetics, efficacy, and safety profile.
This application note describes a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.
Mechanism of Action of Trastuzumab Deruxtecan
Trastuzumab deruxtecan exerts its cytotoxic effect through a multi-step process that begins with targeted delivery and ends with DNA damage and apoptosis.
Caption: Mechanism of action of Trastuzumab Deruxtecan.
Experimental Protocol
This protocol is designed for the quantification of this compound in human plasma using a validated LC-MS/MS method.
-
This compound reference standard
-
This compound stable isotope-labeled internal standard (SIL-IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Caption: Experimental workflow for LC-MS/MS quantification.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A/B (50:50 v/v) mixture.
-
Vortex and transfer to an autosampler vial for analysis.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 550°C |
| MRM Transitions | To be optimized for Deruxtecan and its SIL-IS |
| Collision Gas | Nitrogen |
Note: Specific MRM transitions (Q1/Q3), declustering potential, and collision energy must be optimized by infusing the pure analyte and internal standard into the mass spectrometer.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | 0.01 ng/mL to 10 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL with S/N ≥ 10[5] |
| Precision (CV%) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% |
| Stability | Bench-top, freeze-thaw, and long-term stability assessed |
Data Presentation
The following tables present hypothetical but representative quantitative data for a validated method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression | Correlation Coefficient (r²) |
|---|
| this compound | 0.01 - 10.0 | Linear, 1/x² weighted | > 0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Within-Run Precision (CV%) | Within-Run Accuracy (% Bias) | Between-Run Precision (CV%) | Between-Run Accuracy (% Bias) |
|---|---|---|---|---|---|
| LLOQ | 0.01 | < 10% | ± 15% | < 15% | ± 15% |
| Low | 0.03 | < 8% | ± 10% | < 10% | ± 10% |
| Mid | 0.50 | < 5% | ± 8% | < 8% | ± 8% |
| High | 8.00 | < 5% | ± 8% | < 8% | ± 8% |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed protocol and validation parameters outlined in this application note support its implementation in regulated bioanalytical laboratories for pharmacokinetic assessments and clinical drug monitoring of Trastuzumab Deruxtecan.
References
- 1. researchgate.net [researchgate.net]
- 2. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for (1R)-Deruxtecan Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) of analogs of (1R)-Deruxtecan, the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). The following assays are designed to facilitate the identification and characterization of novel Deruxtecan analogs with improved efficacy and safety profiles.
Introduction to this compound and its Mechanism of Action
This compound (DXd) is a highly potent, membrane-permeable topoisomerase I inhibitor. As the payload of the successful ADC T-DXd, it has demonstrated significant antitumor activity in various cancer models. The mechanism of action for a Deruxtecan-based ADC involves a multi-step process:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell (e.g., HER2 for T-DXd) and is internalized through endocytosis.
-
Linker Cleavage: Inside the cell, the linker connecting the antibody to the payload is cleaved by lysosomal enzymes.
-
Payload Release and Action: The released DXd, a derivative of exatecan, then translocates to the nucleus. There, it stabilizes the covalent complex between topoisomerase I (Top1) and DNA, leading to an accumulation of single-strand breaks.
-
DNA Damage and Apoptosis: These single-strand breaks are converted into cytotoxic double-strand breaks during DNA replication, triggering the DNA damage response (DDR) and ultimately leading to apoptosis.
-
Bystander Effect: Due to its high membrane permeability, DXd can diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.
The following sections detail HTS assays to evaluate key aspects of novel Deruxtecan analogs, from their direct enzymatic inhibition to their cellular cytotoxicity and bystander potential.
Biochemical High-Throughput Screening Assays for Topoisomerase I Inhibition
Biochemical assays provide a direct measure of the enzymatic activity of purified human Topoisomerase I in a cell-free system, making them ideal for primary screening of large compound libraries.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. Inhibitors of Top1 will prevent this relaxation.
Experimental Protocol:
-
Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing 10x Top1 reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA), supercoiled plasmid DNA (e.g., pBR322 or pNO1, 200 ng per reaction), and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase I (1-2 units per reaction).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a final concentration of 0.5% SDS.
-
Detection:
-
Agarose Gel Electrophoresis: Add loading dye and run the samples on a 0.8-1% agarose gel. Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. Supercoiled and relaxed DNA will migrate differently, allowing for quantification of inhibition.
-
High-Throughput Plate-Based Reading: For higher throughput, a plate-based assay can be used where the supercoiled plasmid contains a triplex-forming sequence. After the reaction, the mixture is transferred to an oligonucleotide-coated plate. Supercoiled DNA binds more readily to the oligonucleotide, and the amount of bound DNA can be quantified using a DNA-binding dye (e.g., PicoGreen) and a fluorescence plate reader. A decrease in fluorescence indicates inhibition of Top1 activity.
-
Data Presentation:
| Compound | Concentration (µM) | % Inhibition of DNA Relaxation |
| Analog X | 0.1 | 15 |
| 1 | 55 | |
| 10 | 95 | |
| Camptothecin (Control) | 1 | 90 |
Topoisomerase I DNA Cleavage Assay
This assay is crucial for identifying "Topoisomerase poisons" like Deruxtecan, which stabilize the Top1-DNA cleavage complex.
Experimental Protocol:
-
Substrate Preparation: Use a 3'-radiolabeled DNA oligonucleotide substrate.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the radiolabeled DNA substrate, 10x Top1 reaction buffer, purified human Topoisomerase I, and the test compound.
-
Incubation: Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.
-
Denaturation and Electrophoresis: Stop the reaction and denature the samples by heating at 95°C for 5 minutes. Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20%).
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film. An increase in the intensity of the shorter, cleaved DNA fragments indicates that the compound stabilizes the Top1-DNA cleavage complex.
Data Presentation:
| Compound | Concentration (µM) | Relative Cleavage Product Intensity |
| Analog Y | 0.1 | 1.2 |
| 1 | 3.5 | |
| 10 | 8.9 | |
| Camptothecin (Control) | 1 | 7.5 |
Cell-Based High-Throughput Screening Assays
Cell-based assays are essential for evaluating the activity of Deruxtecan analogs in a more physiologically relevant context, considering factors like cell permeability and metabolism.
Cytotoxicity Assay (MTT/XTT)
This assay measures the ability of the ADC-payload analogs to kill cancer cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HER2-positive NCI-N87 or SK-BR-3 cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Deruxtecan analog-ADCs or the free payload analogs for 72-120 hours.
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader. Cell viability is proportional to the absorbance.
Data Presentation: IC50 Values of Deruxtecan and Analogs in Various Cancer Cell Lines
| Compound | Cell Line | HER2 Expression | IC50 (nM) |
| Trastuzumab Deruxtecan | NCI-N87 | High | ~1-10 |
| SK-BR-3 | High | ~5-20 | |
| JIMT-1 | Moderate | ~10-50 | |
| Capan-1 | Low | ~50-100 | |
| MDA-MB-468 | Negative | >1000 | |
| Analog Z-ADC | NCI-N87 | High | User-defined |
| MDA-MB-468 | Negative | User-defined |
Note: The provided IC50 values for Trastuzumab Deruxtecan are approximate and can vary based on experimental conditions.
ADC Internalization Assay
This assay quantifies the uptake of the ADC into the target cells, a prerequisite for payload delivery.
Experimental Protocol:
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) or a dye-quencher pair.
-
Cell Treatment: Incubate HER2-positive cells with the fluorescently labeled ADC at 37°C for various time points.
-
Signal Detection:
-
pH-sensitive dye: As the ADC is internalized into the acidic environment of endosomes and lysosomes, the fluorescence of the pH-sensitive dye increases.
-
Dye-quencher pair: The quencher masks the dye's fluorescence on the cell surface. Upon internalization and degradation, the dye and quencher separate, leading to an increase in fluorescence.
-
-
Quantification: Measure the fluorescence intensity using a high-throughput flow cytometer or a fluorescence plate reader.
Data Presentation: Quantitative Internalization of ADCs
| ADC | Cell Line | Time (hours) | % Internalization |
| Trastuzumab-pHrodo | SK-BR-3 | 2 | 25 |
| 6 | 60 | ||
| 24 | 85 | ||
| Analog A-ADC-pHrodo | SK-BR-3 | 24 | User-defined |
Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Experimental Protocol:
-
Co-culture Setup: Co-culture HER2-positive cells with HER2-negative cells that are labeled with a fluorescent protein (e.g., GFP).
-
ADC Treatment: Treat the co-culture with the ADC for an extended period (e.g., 96-144 hours).
-
Viability Assessment:
-
Imaging: Use a high-content imaging system to selectively count the number of viable GFP-positive (HER2-negative) cells over time.
-
Flow Cytometry: Use flow cytometry to distinguish and quantify the viability of the two cell populations.
-
Data Presentation: Comparison of Bystander Killing Effect
| ADC | Co-culture (HER2+/HER2-) | % Viability of HER2- cells |
| T-DXd | SK-BR-3 / U-87MG-GFP | ~30% |
| T-DM1 (non-cleavable linker) | SK-BR-3 / U-87MG-GFP | ~95% |
| Analog B-ADC | SK-BR-3 / U-87MG-GFP | User-defined |
Note: The bystander effect is highly dependent on the linker and payload properties. T-DXd with its cleavable linker and membrane-permeable payload shows a significant bystander effect, unlike T-DM1.
Signaling Pathways and Experimental Workflows
Mechanism of Action of a Deruxtecan-based ADC
Caption: Mechanism of action of a Deruxtecan-based ADC.
High-Throughput Screening Workflow for Deruxtecan Analogs
Caption: HTS workflow for identifying lead Deruxtecan analog ADCs.
DNA Damage Response and Apoptosis Signaling Pathway
Application Notes and Protocols: (1R)-Deruxtecan Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-Deruxtecan is a pivotal component in the construction of advanced antibody-drug conjugates (ADCs), a class of targeted therapeutics revolutionizing oncology.[1][2] It is a drug-linker conjugate composed of a potent topoisomerase I inhibitor payload, DXd (an exatecan derivative), and an enzymatically cleavable tetrapeptide-based linker.[3][][5] This sophisticated design allows for selective delivery of the cytotoxic payload to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window.[6][7]
These application notes provide a detailed overview of the conjugation chemistry of this compound and furnish researchers with standardized protocols for the synthesis of Deruxtecan-based ADCs.
Chemistry of this compound Conjugation
The conjugation of this compound to a monoclonal antibody (mAb) is a chemically precise process that hinges on the specific functionalities incorporated into its linker. The key components and their roles are outlined below:
-
Payload (DXd): A highly potent derivative of exatecan, DXd is a topoisomerase I inhibitor.[] Upon release within the cancer cell, it induces DNA damage and triggers apoptosis.[][9]
-
Linker: The linker is a critical element that connects the DXd payload to the antibody. In Deruxtecan, this is a glycine-glycine-phenylalanine-glycine (GGFG) tetrapeptide linker.[3][5][10] This specific peptide sequence is designed to be stable in the bloodstream and is selectively cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1][7][11]
-
Conjugation Moiety: The linker is functionalized with a maleimide group (MC).[5][10] This maleimide moiety readily and selectively reacts with free thiol (sulfhydryl) groups on the antibody to form a stable thioether bond.[10]
The conjugation process typically involves the partial reduction of the interchain disulfide bonds of the antibody to generate reactive thiol groups, followed by the addition of the maleimide-activated Deruxtecan.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its conjugation.
| Parameter | Value | Source(s) |
| Deruxtecan (MC-GGFG-DXd) | ||
| Molecular Weight | 1034.07 g/mol | [3][12] |
| Chemical Formula | C₅₂H₅₆FN₉O₁₃ | [10][12] |
| Conjugation Parameters | ||
| Target Drug-to-Antibody Ratio (DAR) | 4 or 8 | [12][13][14] |
| Conjugation Efficiency | > 95% (with kit) | [12][13] |
| Preparation Time | ~4 hours (with kit) | [12][13][15] |
Experimental Protocols
Note: Deruxtecan is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, within a chemical fume hood.[15]
Protocol 1: Antibody Reduction for Thiol Generation
This protocol describes the generation of free thiol groups on an IgG antibody by reducing its interchain disulfide bonds.
Materials:
-
IgG antibody in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dipotassium hydrogen phosphate
-
PBS/EDTA buffer
Procedure:
-
Prepare a solution of the IgG antibody at a concentration of 1-3 mg/mL in PBS/EDTA buffer.
-
Add TCEP to the antibody solution. The final concentration of TCEP will depend on the desired level of reduction and the target DAR.
-
Adjust the pH of the reaction mixture to approximately 7.4 using dipotassium hydrogen phosphate.
-
Incubate the reaction mixture at 37°C for 1-2 hours to facilitate the reduction of the disulfide bonds.
-
The reduced antibody is now ready for conjugation.
Protocol 2: Deruxtecan Conjugation to Reduced Antibody
This protocol outlines the conjugation of maleimide-activated Deruxtecan to the reduced antibody.
Materials:
-
Reduced IgG antibody from Protocol 1
-
This compound dissolved in a suitable organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
To the reduced antibody solution from Protocol 1, add the Deruxtecan solution. The molar excess of Deruxtecan will influence the final DAR.
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours, or as determined by optimization experiments. The reaction should be protected from light.
-
The maleimide groups of Deruxtecan will react with the free thiol groups on the antibody, forming a stable thioether linkage.
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol describes the removal of unreacted Deruxtecan and other small molecules from the ADC.
Materials:
-
Crude ADC solution from Protocol 2
-
Purification column (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
-
Appropriate buffers for the chosen chromatography method
Procedure:
-
Equilibrate the chosen chromatography column with the appropriate buffer.
-
Load the crude ADC solution onto the column.
-
Elute the ADC using the appropriate buffer system. The ADC will separate from the smaller, unreacted drug-linker molecules.
-
Collect the fractions containing the purified ADC.
-
Pool the relevant fractions and concentrate the ADC to the desired concentration using an appropriate method (e.g., ultrafiltration).
Protocol 4: Characterization of the ADC
The purified ADC should be characterized to determine key quality attributes.
Methods:
-
Drug-to-Antibody Ratio (DAR): This can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.[12]
-
Purity and Aggregation: Size-Exclusion Chromatography (SEC)-HPLC can be used to assess the purity of the ADC and the presence of aggregates.
-
In Vitro Cytotoxicity: The potency of the ADC can be evaluated using cell-based assays on target cancer cell lines.
Visualizations
Deruxtecan-Linker Chemical Structure
Caption: Chemical structure of the this compound drug-linker conjugate.
Deruxtecan Conjugation Workflow
Caption: Experimental workflow for the conjugation of Deruxtecan to an antibody.
Mechanism of Action of a Deruxtecan-ADC
Caption: Cellular mechanism of action for a Deruxtecan-based ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Linker and Payload Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Deruxtecan, 1599440-13-7 | BroadPharm [broadpharm.com]
- 11. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 15. cellmosaic.com [cellmosaic.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by (1R)-Deruxtecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R)-Deruxtecan is a potent topoisomerase I inhibitor and the cytotoxic payload in several antibody-drug conjugates (ADCs), most notably Trastuzumab Deruxtecan (T-DXd).[1][2][3] Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and ultimately, the induction of apoptosis.[1][4][5] The targeted delivery of Deruxtecan via ADCs to cancer cells enhances its therapeutic index. Understanding and quantifying the apoptotic response induced by this compound is crucial for evaluating its efficacy and mechanism of action in preclinical and clinical research.
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a robust and quantitative method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using this technique.
Mechanism of Action of this compound-Induced Apoptosis
This compound exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[2][5] By binding to the enzyme-DNA complex, Deruxtecan prevents the re-ligation of the single-strand breaks created by topoisomerase I.[4] When the replication fork collides with this stabilized complex, it results in the formation of irreversible double-strand DNA breaks.[8] This extensive DNA damage triggers a cascade of cellular events, activating DNA damage response (DDR) pathways, which, if the damage is irreparable, lead to the activation of the intrinsic apoptotic pathway.[4][9] This pathway involves the release of pro-apoptotic molecules from the mitochondria, leading to the activation of caspases, which are the key executioners of apoptosis.[4][9]
Data Presentation
The following table presents representative quantitative data from a flow cytometry analysis of a cancer cell line treated with this compound for 48 hours. Data is presented as the mean percentage of cells in each quadrant ± standard deviation from triplicate experiments.
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound | 10 | 75.6 ± 3.5 | 15.8 ± 2.2 | 7.1 ± 1.5 | 1.5 ± 0.7 |
| This compound | 50 | 42.1 ± 4.2 | 35.4 ± 3.8 | 20.3 ± 2.9 | 2.2 ± 1.1 |
| This compound | 100 | 15.8 ± 2.9 | 48.7 ± 5.1 | 32.5 ± 4.5 | 3.0 ± 1.3 |
Note: The data presented in this table is representative and may vary depending on the cell line, experimental conditions, and the specific antibody-drug conjugate used.
Experimental Protocols
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed the desired cancer cell line in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (or the corresponding ADC) and a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol for Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide Staining[6][7][8][11]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting (Adherent Cells):
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and combine these cells with the collected culture medium.
-
-
Cell Harvesting (Suspension Cells):
-
Collect the cells directly from the culture flask or plate.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Data Analysis:
The flow cytometry data can be analyzed using appropriate software. The cell population is typically visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
The percentage of cells in each quadrant should be recorded and summarized in a table for comparison between different treatment groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 4. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
Application Note: Metabolite Identification of (1R)-Deruxtecan using High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the in vitro metabolite identification of (1R)-Deruxtecan (DXd), the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan. The protocol outlines a standard workflow using human liver microsomes (HLM) for incubation, followed by sample preparation and analysis using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRAM-MS).
Introduction
This compound (DXd) is a potent topoisomerase I inhibitor. It is the cytotoxic payload in the highly effective ADC, Trastuzumab Deruxtecan, which targets HER2-positive cancer cells.[1][2] Upon internalization of the ADC by the cancer cell, the linker is cleaved by lysosomal enzymes such as cathepsins, releasing DXd to induce DNA damage and apoptosis.[1][3][4]
Understanding the metabolic fate of DXd is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safety and efficacy. In vitro studies have indicated that DXd is a substrate for the cytochrome P450 enzyme CYP3A4.[1][2] This application note details a robust methodology for identifying potential metabolites of DXd generated from an in vitro incubation with human liver microsomes, using a high-resolution Orbitrap-based mass spectrometer for confident structural elucidation.
Experimental Protocols
This section details the materials and methods for the in vitro metabolism study of this compound.
In Vitro Incubation with Human Liver Microsomes (HLM)
This protocol is designed to generate metabolites of Deruxtecan using a common in vitro system.
-
Materials:
-
This compound (DXd)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Control compounds (e.g., Testosterone for CYP3A4 activity)
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Incubator/shaking water bath set to 37°C
-
Microcentrifuge tubes
-
-
Protocol Steps:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the main reaction mixture by combining the phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the NADPH regeneration system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add this compound to the mixture to achieve a final concentration (e.g., 1 µM). Include a positive control (Testosterone) and a negative control (no NADPH) in separate tubes.
-
Incubation: Incubate the reaction tubes at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (if used). This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the quenched samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific™ Orbitrap Exploris™ 240, coupled with a Vanquish™ UHPLC system, is recommended for this analysis.[5]
-
Protocol Steps:
-
Injection: Inject 5-10 µL of the supernatant from the sample preparation step.
-
Chromatographic Separation: Perform separation on a C18 analytical column (e.g., 2.1 x 100 mm, <2 µm particle size) maintained at 40°C.
-
Data Acquisition: Acquire data in both positive and negative ion modes using rapid polarity switching to ensure the detection of a wide range of metabolites.[6] Employ a data-dependent acquisition (DDA) strategy where the most intense ions in a full MS scan are selected for fragmentation (MS/MS), providing structural information.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables. The following tables provide examples of instrument parameters and potential metabolite findings.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
| UHPLC System | Vanquish Flex or similar |
| Column | Acclaim VANQUISH C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min |
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Setting |
| MS System | Orbitrap Exploris 240 or similar HRAM platform[5] |
| Ionization Mode | ESI, Positive/Negative Switching |
| Full MS Res. | 60,000 |
| MS/MS Res. | 15,000 |
| Scan Range | m/z 100-1000 |
| Sheath Gas | 40 (arb) |
| Aux Gas | 10 (arb) |
| Capillary Voltage | 3.8 kV (Positive), 3.0 kV (Negative) |
| Acquisition Mode | Full MS with Data-Dependent MS/MS (Top 3 ions) |
| Collision Energy | Stepped HCD (e.g., 20, 35, 50 eV) |
Table 3: Representative Putative Metabolites of this compound
(Note: This table is illustrative, based on common CYP3A4-mediated reactions. Actual metabolites must be confirmed by experimental data.)
| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Expected m/z [M+H]⁺ |
| M1 | Mono-hydroxylation | +16.0 | 549.19 |
| M2 | Di-hydroxylation | +32.0 | 565.18 |
| M3 | N-dealkylation | -28.0 | 505.16 |
| M4 | Carboxylation | +28.0 | 561.16 |
| M5 | Glucuronidation (of M1) | +176.0 | 725.22 |
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical flows.
Caption: Experimental workflow for in vitro metabolite identification.
Caption: Proposed metabolic pathway of this compound.
References
- 1. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Profile of Trastuzumab Deruxtecan in the Management of Patients with HER2-Positive Unresectable or Metastatic Breast Cancer: An Evidence-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
improving aqueous solubility of (1R)-Deruxtecan for in vitro assays
Welcome to the technical support center for (1R)-Deruxtecan. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using the this compound payload for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful integration of this compound into your research, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (often referred to as DXd) is a potent topoisomerase I inhibitor and the cytotoxic payload used in the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan[1][2][3][4]. It is a derivative of exatecan, a camptothecin analog[5][6][7][8]. Like many potent hydrophobic compounds, this compound has low intrinsic aqueous solubility, which can lead to challenges in preparing homogenous solutions for reproducible in vitro experiments. The reported water solubility of the DXd payload is 7.52 mg/L, while the full drug-linker conjugate is considered insoluble in water (< 1 mg/mL)[1][9].
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for preparing high-concentration stock solutions of this compound and its close analogs for in vitro use[5][6][8][9][10][11]. Its solubility in DMSO is significantly higher than in aqueous buffers, with sources reporting values around 35 mg/mL for the drug-linker conjugate[9]. Always use fresh, anhydrous (or low-water content) DMSO to ensure maximum solubility[8].
Q3: My this compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. What can I do?
A3: This is a common issue known as solvent-shift precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble[12][13]. Please refer to the Troubleshooting Guide: Compound Precipitation diagram and the detailed protocols below for solutions. Key strategies include:
-
Minimizing Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, to mitigate solvent effects and cytotoxicity[14].
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Perform a serial dilution or add the stock solution dropwise to pre-warmed (37°C) medium while gently swirling[14].
-
Using Solubilizing Excipients: For particularly challenging assays, consider the use of excipients like cyclodextrins, which are known to form inclusion complexes with camptothecin-based drugs to improve their aqueous solubility and stability[15][16].
Q4: How should I store my this compound stock solution?
A4: For long-term storage, DMSO stock solutions of Deruxtecan should be stored at -80°C[11]. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.
Q5: Are there any other methods to improve the solubility of this compound?
A5: Yes. Physical methods such as gentle warming (e.g., to 37°C) and brief sonication in a water bath can aid in the initial dissolution of the compound in DMSO[5][10][14]. For the closely related exatecan mesylate, warming and sonication have been shown to significantly increase its solubility in both DMSO and water[10].
Data Presentation: Solubility of Deruxtecan and Analogs
The following table summarizes key solubility data for this compound (DXd) and its parent compound, exatecan. This data is compiled from various supplier datasheets and public assessment reports.
| Compound | Solvent | Solubility | Notes | Reference |
| This compound (DXd) Payload | Water | 7.52 mg/L (approx. 15.2 µM) | Intrinsic aqueous solubility. | [1] |
| Deruxtecan (Drug-Linker) | Water | < 1 mg/mL | Effectively insoluble. | [9] |
| Deruxtecan (Drug-Linker) | DMSO | ~35 mg/mL (approx. 33.9 mM) | Recommended for primary stock solution. | [9] |
| Exatecan Mesylate | DMSO | 2 mg/mL | Requires warming. | [5] |
| Exatecan Mesylate | DMSO | 7.41 mg/mL (approx. 13.9 mM) | Requires sonication. | [10] |
| Exatecan Mesylate | DMSO | 10 - 12.5 mg/mL (approx. 18.8 - 23.5 mM) | Fresh, anhydrous DMSO recommended. | [8] |
| Exatecan Mesylate | Water | 10 mg/mL (approx. 18.8 mM) | Requires sonication, warming, and heating to 60°C. Not ideal for biological assays. | [10] |
Troubleshooting and Experimental Workflows
Diagram: Troubleshooting Guide for Compound Precipitation
Caption: A troubleshooting decision tree for resolving precipitation issues with this compound.
Diagram: Experimental Workflow for Solution Preparation
Caption: Standard workflow for preparing this compound stock and working solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated balance and vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Calculation: Determine the mass of this compound needed. The molecular weight of the DXd payload is approximately 530 g/mol , and the full drug-linker is ~1034 g/mol . Always confirm the molecular weight from the certificate of analysis for your specific lot.
-
Example for DXd payload (530 g/mol ): For 1 mL of a 10 mM stock, you need: 0.010 mol/L * 1 L/1000 mL * 530 g/mol * 1000 mg/g = 5.3 mg.
-
-
Weighing: Carefully weigh the calculated amount of powder and place it into a sterile tube.
-
Dissolution: Add the corresponding volume of anhydrous DMSO. Vortex the tube vigorously for 1-2 minutes.
-
Solubility Check: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Assisted Dissolution (If Necessary): If dissolution is incomplete, briefly sonicate the tube in a room temperature water bath for 5-10 minutes or warm it to 37°C for 10 minutes, followed by vortexing[10][14].
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protecting tubes. Store immediately at -80°C.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
Objective: To prepare a final working concentration of this compound in cell culture medium while preventing precipitation.
Methodology:
-
Preparation: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Thaw Stock: Remove a single aliquot of the this compound DMSO stock from -80°C storage and thaw it completely at room temperature.
-
Intermediate Dilution (Recommended): Perform an intermediate dilution of the stock solution in pre-warmed medium.
-
Example: To get a final concentration of 10 nM with a final DMSO concentration of 0.1%, first dilute your 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution (DMSO is now 1%). Add this intermediate solution 1:1000 to your cells/assay plate.
-
-
Final Dilution: Add the calculated volume of the intermediate (or stock) solution to the assay plate containing cells and medium. Add the solution dropwise or to the side of the well, and gently swirl the plate to mix.
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your wells and include a vehicle control (medium with the same final DMSO concentration) in your experiment. Keep the final DMSO concentration below 0.5%[14].
References
- 1. astrazeneca.com [astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. [Pharmacological and clinical study results of trastuzumab deruxtecan (T-DXd, ENHERTU®)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ≥98% (HPLC), topoisomerase-I inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Camptothecin: solubility, in-vitro drug release, and effect on human red blood cells and sperm cold preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Resistance to (1R)-Deruxtecan (Trastuzumab Deruxtecan)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to (1R)-Deruxtecan, also known as Trastuzumab Deruxtecan (T-DXd), in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Trastuzumab Deruxtecan (T-DXd)?
A1: Trastuzumab Deruxtecan (T-DXd) is an antibody-drug conjugate (ADC).[1] It consists of the anti-HER2 monoclonal antibody, trastuzumab, linked to a topoisomerase I inhibitor payload, deruxtecan.[1][2] The trastuzumab component binds to HER2 receptors on cancer cells, leading to internalization of the ADC. Inside the cell, the linker is cleaved, releasing the deruxtecan payload, which induces DNA damage and apoptosis.
Q2: What are the major established mechanisms of acquired resistance to T-DXd in cancer cell lines?
A2: Several key mechanisms have been identified, including:
-
Reduced HER2 Expression: A decrease in surface HER2 levels can impair T-DXd binding and internalization.[1][3][4] In some cases, a complete loss of HER2 expression is observed in resistant cells.[3][4]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as ABCC1 and ABCG2, can actively pump the deruxtecan payload out of the cell, reducing its intracellular concentration.[1][5]
-
Alterations in the Payload Target: Mutations in the TOP1 gene, which encodes the topoisomerase I enzyme, can prevent the deruxtecan payload from binding effectively, thereby reducing its cytotoxic effect.[6][7][8]
-
Impaired ADC Processing: Alterations in cellular pathways responsible for ADC internalization, trafficking, and lysosomal degradation can prevent the release of the cytotoxic payload.[1][2]
-
Bypass Signaling Pathway Activation: While less directly implicated for T-DXd compared to trastuzumab alone, activation of alternative survival pathways could potentially contribute to a resistant phenotype.
Q3: Can resistance to T-DXd develop in HER2-low cancer models?
A3: Yes, while T-DXd has shown significant efficacy in HER2-low breast cancer, resistance can still emerge.[9][10] Mechanisms in this context can include the overexpression of HER2 dimerization partners like EGFR, which can limit HER2 internalization and subsequent T-DXd uptake.[9][10]
Q4: Does resistance to other TOP1 inhibitors confer cross-resistance to T-DXd?
A4: Yes, there is evidence of cross-resistance. The emergence of TOP1 mutations under the selective pressure of ADCs with topoisomerase I inhibitor payloads can lead to resistance to subsequent treatments with other ADCs that utilize a similar payload.[6][8]
Troubleshooting Guides
Issue 1: T-DXd-treated cells show reduced sensitivity (increased IC50) over time, but HER2 expression remains unchanged.
| Potential Cause | Troubleshooting/Validation Steps |
| Increased Drug Efflux | 1. Gene Expression Analysis: Perform qRT-PCR or RNA-Seq to quantify the mRNA levels of ABC transporter genes (e.g., ABCG2, ABCC1).[1] 2. Protein Expression Analysis: Use Western blot or flow cytometry to assess the protein levels of ABCG2 and other relevant transporters.[1] 3. Functional Efflux Assay: Treat cells with a fluorescent substrate of ABC transporters (e.g., Hoechst 33342, Rhodamine 123) in the presence and absence of specific inhibitors (e.g., Ko-143 for ABCG2). Increased fluorescence retention in the presence of the inhibitor indicates active efflux. |
| Payload Target Alteration | 1. Sanger/NGS Sequencing: Sequence the TOP1 gene in resistant and parental cell lines to identify potential mutations.[6][7] 2. TOP1 Activity Assay: Use a commercially available kit to measure the enzymatic activity of topoisomerase I in nuclear extracts from sensitive and resistant cells. Reduced activity in resistant cells may indicate a functional mutation. |
| Impaired DNA Damage Response | 1. Gene Expression Analysis: Assess the expression of genes involved in the DNA damage response, such as SLX4.[2] 2. Functional Assays: Evaluate the phosphorylation of key DNA damage markers (e.g., γH2AX, CHK1/2) by Western blot or flow cytometry following T-DXd or deruxtecan treatment. A blunted response in resistant cells could indicate a defect in this pathway. |
Issue 2: Newly generated T-DXd resistant cell line shows a significant decrease in HER2 surface expression.
| Potential Cause | Troubleshooting/Validation Steps |
| Selection of a HER2-low/negative subpopulation | 1. Confirm HER2 Levels: Quantify the reduction in HER2 expression at both the protein (flow cytometry, Western blot) and mRNA (qRT-PCR) levels.[1] 2. Genomic Analysis: Check for loss of ERBB2 gene amplification using FISH or copy number variation (CNV) analysis. |
| ERBB2 Gene Mutations | 1. Sequence ERBB2: Perform DNA sequencing of the ERBB2 gene, focusing on the extracellular domain where trastuzumab binds. Mutations in this region can prevent antibody binding and subsequent internalization.[3][4][11] |
| Altered HER2 Trafficking/Internalization | 1. Internalization Assay: Label T-DXd or trastuzumab with a fluorescent dye (e.g., pHrodo) and measure its uptake over time using flow cytometry or confocal microscopy. A reduced rate of internalization in resistant cells would support this mechanism.[1][3] 2. Co-localization Studies: Use immunofluorescence to assess the co-localization of HER2 with early endosomes (EEA1) and lysosomes (LAMP1) after T-DXd treatment to check for trafficking defects. |
Quantitative Data Summary
Table 1: Examples of Acquired Resistance to T-DXd in Preclinical Models
| Cell Line | Cancer Type | Fold Increase in GI50/IC50 (Resistant vs. Parental) | Key Resistance Mechanism(s) Observed | Reference |
| NCI-H2170 | Lung Cancer | ~200-fold | Reduced HER2 expression (60% reduction), decreased T-DXd internalization (50% reduction). | [1] |
| HCC1954 | Breast Cancer | ~1640-fold | Reduced HER2 expression (92% reduction), increased ABCC1 expression (7-fold). | [1] |
Table 2: Frequency of TOP1 Mutations in Patients Progressing on ADC Therapy
| Cohort | Frequency of TOP1 Mutations | Key Mutations Identified | Reference |
| Metastatic Breast Cancer (post-ADC) | 6.0% (4/67) | R364H, G359E, S57C, W401C | [6] |
| The Cancer Genome Atlas (Primary Breast Cancer) | 0.5% | - | [6] |
Detailed Experimental Protocols
Protocol 1: Generation of T-DXd Acquired Resistance in Cancer Cell Lines
This protocol describes a general method for developing T-DXd resistant cell lines through continuous or pulsatile drug exposure.[1][12]
Materials:
-
Parental cancer cell line of interest (e.g., SK-BR-3, HCC1954)
-
Trastuzumab Deruxtecan (T-DXd)
-
Complete cell culture medium and supplements
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Determine Parental IC50: Culture the parental cells and perform a dose-response curve with T-DXd for 5-7 days to determine the initial IC50 value.
-
Initiate Resistance Induction:
-
Continuous Exposure: Culture cells in their complete medium containing T-DXd at a concentration equal to or slightly below the IC20.
-
Pulsatile Exposure: Treat cells with a high dose of T-DXd (e.g., 5x IC50) for a short period (e.g., 24-72 hours), then wash and replace with drug-free medium until the cell population recovers.[1] Repeat this cycle.
-
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of T-DXd. A typical dose escalation might be a 1.5 to 2-fold increase at each step.
-
Monitor Cell Viability: Regularly monitor the health and growth rate of the cells. If significant cell death occurs after a dose escalation, reduce the concentration to the previous level until the culture stabilizes.
-
Establish Resistant Clones: After several months (typically 6-12), the cell population should be able to proliferate in a significantly higher concentration of T-DXd than the parental line. At this point, single-cell clone isolation can be performed to ensure a homogenous resistant population.
-
Characterize Resistance:
-
Perform a new dose-response assay to determine the IC50 of the resistant line and calculate the fold-resistance compared to the parental line.
-
Cryopreserve stocks of the resistant cell line at various passages.
-
Maintain a continuous culture of the resistant cells in the presence of T-DXd to ensure the stability of the resistant phenotype.
-
Mandatory Visualizations
Caption: Mechanism of action of Trastuzumab Deruxtecan (T-DXd).
Caption: Key mechanisms of resistance to T-DXd in cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Resistance to Antibody-Drug Conjugates Targeting HER2 in Breast Cancer: Molecular Landscape and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab Deruxtecan (T-DXd) Resistance via Loss of HER2 Expression and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trastuzumab Deruxtecan (T-DXd) Resistance via Loss of HER2 Expression and Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TOP1 Mutations and Cross-Resistance to Antibody–Drug Conjugates in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. vjoncology.com [vjoncology.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Generation, characterization, and maintenance of trastuzumab-resistant HER2+ breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (1R)-Deruxtecan Dosing in Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with (1R)-Deruxtecan in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). The process begins with the anti-HER2 antibody component of T-DXd binding to HER2 receptors on the surface of tumor cells.[1][2] This binding leads to the internalization of the ADC-HER2 complex.[1][3] Once inside the cell, the linker connecting the antibody to the deruxtecan payload is cleaved by lysosomal enzymes, releasing the membrane-permeable deruxtecan.[2] The released deruxtecan then enters the cell nucleus, where it inhibits topoisomerase I, leading to DNA damage and ultimately apoptotic cell death.[1][2][3] A key feature of deruxtecan is its "bystander effect," where the released payload can diffuse across cell membranes to kill neighboring tumor cells, even if they have low or no HER2 expression.[4]
Q2: What are some commonly used mouse models for studying this compound?
Researchers have utilized various mouse models to evaluate the efficacy and pharmacokinetics of Trastuzumab Deruxtecan. These primarily include:
-
Xenograft Models: Human cancer cell lines with varying levels of HER2 expression are implanted into immunocompromised mice (e.g., nude or NOD-SCID mice). Commonly used cell lines include NCI-N87 (high HER2), Capan-1, JIMT-1, and MDA-MB-468.[5][6]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into mice. These models are thought to better recapitulate the heterogeneity of human tumors.[7]
-
Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice, which allows for the study of the interaction between the treatment and the immune system. For example, CT26.WT-hHER2 cells have been used in immunocompetent mice.[8]
Q3: What are the recommended dosing schedules for this compound in mouse models?
The optimal dosing schedule can vary depending on the mouse model, tumor type, and experimental goals. However, published studies provide a range of effective doses and schedules. Doses are typically administered intravenously (IV). Some examples include:
-
1 mg/kg and 10 mg/kg as single doses to evaluate pharmacokinetics and pharmacodynamics.[6][9]
-
3 mg/kg as a single IV administration for pharmacokinetic studies.[10]
-
5.4 mg/kg and 6.4 mg/kg every 3 weeks, which are clinically relevant doses.[11]
-
10 mg/kg once a week for two doses has been used in efficacy studies.[8]
-
10 mg/kg every 3 weeks has been shown to be effective in a breast cancer brain metastases PDX model.[7]
-
15 mg/kg once every 3 weeks has also been used in some preclinical models.[7]
It is crucial to conduct dose-finding studies for your specific model to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Toxicity (e.g., significant weight loss, lethargy) | Dose may be too high for the specific mouse strain or model. | * Reduce the dose for subsequent cohorts.[12] * Decrease the frequency of administration. * Ensure proper drug formulation and administration technique. * Monitor animals more frequently for clinical signs of toxicity.[13] |
| Lack of Tumor Regression | Sub-optimal dosing schedule. Low HER2 expression in the tumor model. Development of resistance. Trastuzumab component of T-DXd does not bind to mouse ErbB2/neu.[14] | * Increase the dose or frequency of administration, staying within the MTD. * Confirm HER2 expression levels in your tumor model via IHC or other methods.[6] * Consider combination therapies, for example with immune checkpoint inhibitors like anti-PD-1 antibodies.[8] * Ensure you are using a model with human HER2 expression (e.g., human cell line xenografts or humanized models). |
| Variability in Tumor Response within a Cohort | Inconsistent tumor cell implantation. Heterogeneity of HER2 expression within tumors. Inaccurate drug administration. | * Refine tumor cell implantation technique to ensure consistent tumor size at the start of treatment. * Characterize HER2 expression heterogeneity in your model. The bystander effect of deruxtecan may help overcome this.[4] * Ensure accurate and consistent intravenous injections. |
| Issues with Drug Preparation or Administration | Drug precipitation or aggregation. Incorrect vehicle used. | * Follow the manufacturer's instructions for reconstitution and dilution precisely. * Use the recommended vehicle, often an acetate buffer with sorbitol.[8] * Administer the drug shortly after preparation. |
Data Presentation
Table 1: Summary of this compound Dosing Schedules in Mouse Models
| Dose (mg/kg) | Dosing Schedule | Mouse Model | Purpose of Study | Reference |
| 1, 10 | Single IV dose | Xenografts (NCI-N87, JIMT-1, Capan-1, MDA-MB-468) | PK/PD | [6] |
| 3 | Single IV dose | HER2-positive tumor-bearing mice | Pharmacokinetics | [10] |
| 5.4, 6.4 | Every 3 weeks | Not specified | Efficacy | [11] |
| 10 | Once a week, twice | Syngeneic (CT26.WT-hHER2) | Efficacy and immune response | [8] |
| 10 | Every 3 weeks | PDX (Breast Cancer Brain Metastases) | Efficacy | [7] |
| 15 | Every 3 weeks | Not specified | Efficacy | [7] |
Table 2: Pharmacokinetic Parameters of T-DXd and Released Deruxtecan in Mice
| Parameter | T-DXd | Total Antibody | Released DXd (from T-DXd) | Reference |
| Half-life (T1/2) | 2.9 - 4.5 days | 3.2 - 5.3 days | 1.35 hours (when administered alone) | [6][15] |
| Clearance (CL) | 23.7 - 33.2 mL/min/kg | 16.7 - 27.9 mL/min/kg | Close to hepatic flow rate | [6][10] |
Note: Pharmacokinetic parameters can vary between different mouse models.
Experimental Protocols
General In Vivo Efficacy Study Protocol
-
Cell Culture and Implantation:
-
Culture HER2-expressing human cancer cells (e.g., NCI-N87) under standard conditions.
-
Harvest and resuspend cells in an appropriate medium, often mixed 1:1 with Matrigel.
-
Subcutaneously implant tumor cells (e.g., 1 x 107 cells) into the flank of immunocompromised mice.[6]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Reconstitute Trastuzumab Deruxtecan according to the supplier's protocol.
-
Administer the specified dose intravenously (e.g., via the tail vein) at the scheduled time points. The control group should receive the vehicle solution.[8]
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor for any signs of toxicity.
-
The study endpoint is typically reached when tumors exceed a certain volume (e.g., 3000 mm3) or if there is excessive weight loss or other signs of distress.[8]
-
-
Pharmacodynamic Analysis (Optional):
Visualizations
Caption: Mechanism of action of Trastuzumab Deruxtecan.
Caption: General workflow for an in vivo efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mbcbrainmets.org [mbcbrainmets.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing treatment management of trastuzumab deruxtecan in clinical practice of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trastuzumab does not bind rat or mouse ErbB2/neu: implications for selection of non-clinical safety models for trastuzumab-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in (1R)-Deruxtecan conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in (1R)-Deruxtecan antibody-drug conjugate (ADC) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound conjugation reactions?
Low yield in this compound conjugation can stem from several factors throughout the process, from initial antibody preparation to final purification. The most common culprits include:
-
Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds on the monoclonal antibody (mAb) results in fewer available free thiol groups for conjugation.
-
Suboptimal Drug-to-Antibody Ratio (DAR): Attempts to achieve a high DAR can sometimes fail due to steric hindrance or inefficient reaction kinetics, leading to a lower than expected amount of conjugated drug.
-
Maleimide-Linker Instability: The maleimide group on the Deruxtecan linker is susceptible to hydrolysis, rendering it inactive for conjugation. This hydrolysis is accelerated at higher pH.
-
Aggregation: The hydrophobic nature of the Deruxtecan payload can cause the ADC to aggregate and precipitate out of solution, significantly reducing the yield of soluble, functional ADC. High DAR species are particularly prone to aggregation.
-
Inefficient Purification: The purification process itself can be a major source of product loss. Aggressive purification methods to achieve high purity can often lead to a trade-off with lower yield.
-
Poor Solubility of Drug-Linker: The Deruxtecan drug-linker may have limited solubility in aqueous conjugation buffers, leading to an incomplete reaction.
Q2: How can I confirm that my antibody is properly reduced before conjugation?
Proper reduction of the antibody's interchain disulfide bonds is critical. You can verify the presence of free sulfhydryl (-SH) groups using Ellman's reagent (DTNB). This assay provides a quantitative measure of the number of free thiols per antibody, allowing you to confirm that the reduction step has been effective before proceeding with conjugation.
Q3: What is the optimal pH for the maleimide conjugation reaction with this compound?
The maleimide group on the Deruxtecan linker specifically reacts with sulfhydryl groups to form a stable thioether linkage within a pH range of 6.5 to 7.5. Operating outside this window can lead to undesirable side reactions. At pH values above 7.5, the reaction with primary amines is favored, and the rate of maleimide hydrolysis increases.
Q4: My final ADC product is showing high levels of aggregation. What could be the cause?
Aggregation of Deruxtecan ADCs is a significant issue, often stemming from the increased hydrophobicity of the drug-linker conjugate. Several factors can contribute to this:
-
High Drug-to-Antibody Ratio (DAR): Higher drug loading increases the overall hydrophobicity of the ADC, promoting aggregation.
-
Hydrophobic Nature of the Deruxtecan Payload: The inherent hydrophobicity of Deruxtecan can lead to aggregation issues.
-
Improper Buffer Conditions: The choice of buffer and the presence of co-solvents can influence ADC stability and aggregation.
-
Over-reduction of the antibody: Extensive reduction can lead to antibody unfolding and aggregation.
Q5: How does the purification method impact the final yield of my Deruxtecan ADC?
The purification of ADCs is a critical step that can significantly impact the final yield. The goal is to remove unconjugated antibody, free drug-linker, and aggregates. Common techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing aggregates and unconjugated drug-linker.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity and is particularly useful for separating different DAR species.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge.
Aggressive elution conditions or multiple chromatography steps can lead to product loss. Process optimization is key to balancing purity and yield.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR)
A lower than expected DAR is a common issue indicating an inefficient conjugation reaction.
| Potential Cause | Troubleshooting Action | Recommended Parameters/Method |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP or DTT), temperature, and incubation time. Verify the number of free thiols per antibody using Ellman's assay before conjugation. | Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is often preferred as it does not contain thiols and does not require removal before conjugation. A typical molar ratio is 2-5 moles of TCEP per mole of antibody. Incubation: 37°C for 1-2 hours. |
| Maleimide Hydrolysis | Prepare aqueous solutions of the maleimide-activated Deruxtecan linker immediately before use. If using a stock solution in an organic solvent like DMSO, ensure it is anhydrous and has been stored properly. Maintain the conjugation reaction pH between 6.5 and 7.5. | pH: 6.5-7.5. |
| Insufficient Molar Excess of Drug-Linker | Increase the molar ratio of the Deruxtecan-linker to the antibody. Empirical |
long-term stability and storage conditions for (1R)-Deruxtecan
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability and storage of (1R)-Deruxtecan. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a drug-linker conjugate used for creating antibody-drug conjugates (ADCs).[1][2] It consists of a potent topoisomerase I inhibitor payload (DXd), which is a derivative of exatecan, connected to a maleimide-GGFG peptide linker.[2][3] This linker is designed to be stable in circulation and cleaved by lysosomal enzymes, like cathepsins, once the ADC is internalized into tumor cells.[4]
Q2: What are the recommended storage conditions for this compound powder?
A2: For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to three years.[1]
Q3: How should I store solutions of this compound?
A3: Once dissolved in a solvent, stock solutions of this compound should be stored at -80°C for long-term storage, where they can be stable for up to one year.[1] For frequent use, aliquots can be stored at 4°C for over a week.[1] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can impact compound stability.[1][5]
Q4: What is the stability of the linker in biological matrices?
A4: The tetrapeptide-based linker in Deruxtecan is designed for high stability in plasma. In vitro studies have shown that Trastuzumab Deruxtecan (T-DXd) is highly stable in human plasma, with minimal release of the DXd payload over extended periods.[4][6] For example, one study noted that only 2.1% of the payload was released after 21 days of incubation in human plasma.[6]
Q5: What are the known degradation pathways for Deruxtecan?
A5: The primary intended degradation pathway is the enzymatic cleavage of the tetrapeptide linker by lysosomal enzymes within the target cell to release the DXd payload.[4] Under forced degradation conditions, other chemical liabilities may be observed, such as hydrolysis of the linker, oxidation, or reactions involving the maleimide group. Thermal stress on the corresponding ADC (Trastuzumab Deruxtecan) has been shown to induce the formation of aggregates and fragments.[7][8]
Storage and Stability Data Summary
The following tables summarize the recommended storage conditions and stability data for this compound and the related antibody-drug conjugate, Trastuzumab Deruxtecan.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | Up to 3 years | [1] |
| In Solvent | -80°C | Up to 1 year | [1] |
| In Solvent (Short-term) | 4°C | Over 1 week | [1] |
Table 2: Storage and Stability of Trastuzumab Deruxtecan (Enhertu®) for Clinical/Research Use
| Form | Storage Condition | Duration | Source |
| Unopened Lyophilized Vial | 2°C to 8°C (Refrigerate) | Until expiration date | [9][10] |
| Reconstituted Solution | 2°C to 8°C (Refrigerate) | Up to 24 hours (Protect from light) | [11][12] |
| Diluted Infusion Solution | Room Temperature | Up to 4 hours (Protect from light) | [11] |
| Diluted Infusion Solution | 2°C to 8°C (Refrigerate) | Up to 24 hours (Protect from light) | [11][13] |
Note: Do not freeze reconstituted or diluted solutions. Do not shake.[9][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility | Incorrect solvent choice; Compound has precipitated out of solution after storage. | - Consult the manufacturer's datasheet for recommended solvents. - Gently warm the solution and vortex if precipitation is observed. - For long-term storage, ensure the concentration is not above the solubility limit at the storage temperature. |
| Compound Adhered to Vial | Static electricity or shipping conditions can cause the powder to stick to the vial walls. | Centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom before opening and weighing.[1] |
| Repeated Freeze-Thaw Cycles | Frequent use from a single stock solution. | Aliquot the stock solution into single-use volumes upon preparation to minimize freeze-thaw cycles, which can lead to degradation and aggregation.[1][5] |
| Unexpected Peaks in HPLC Analysis | Degradation of the compound; Presence of aggregates or fragments; Column or mobile phase contamination. | - Confirm the stability of your sample under the analysis conditions. - Run a fresh standard to compare. - Perform forced degradation studies (thermal, acid, base, oxidative) to identify potential degradation peaks.[14][15] - Use Size Exclusion Chromatography (SEC) to check for aggregates/fragments.[16] - Ensure the HPLC system is clean and the mobile phase is freshly prepared. |
| Inaccurate Quantification | Weighing errors with small quantities; Degradation of the standard. | - For small packages (e.g., <10 mg), it is recommended to dissolve the entire contents of the vial to prepare a stock solution rather than weighing out small portions.[1] - Always use a freshly prepared or properly stored standard for calibration. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[15][17]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 6 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 6 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid powder in an oven at 105°C for 24 hours. Separately, incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and stock solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the stressed samples alongside a non-stressed control sample using a stability-indicating HPLC-UV method (e.g., reversed-phase HPLC). The method should be capable of separating the intact this compound from all generated degradation products.[14][18]
-
Data Evaluation: Calculate the percentage of degradation. Use a photodiode array (PDA) detector to check for peak purity of the parent compound. Mass spectrometry (MS) can be coupled to the HPLC to identify the mass of degradation products.
Protocol 2: Analysis of Aggregates and Fragments by Size Exclusion Chromatography (SEC)
SEC is a primary method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments) of ADCs like Trastuzumab Deruxtecan.[16]
Objective: To assess the size variants of a Deruxtecan-conjugated antibody.
Methodology:
-
Instrumentation: HPLC or UHPLC system with a UV detector (280 nm).
-
Column: Agilent AdvanceBio SEC 200 Å, 1.9 µm or similar.[16]
-
Mobile Phase: A typical mobile phase would be a phosphate buffer with salt, e.g., 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 25°C.
-
Sample Preparation: Dilute the ADC sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject 5-10 µL of the sample. Monitor the chromatogram for peaks eluting earlier than the main monomer peak (aggregates) and later than the monomer peak (fragments).
-
Data Analysis: Integrate the peak areas to determine the relative percentage of monomer, aggregates, and fragments.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. astrazeneca.com [astrazeneca.com]
- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stabilitystudies.in [stabilitystudies.in]
- 6. researchgate.net [researchgate.net]
- 7. imrpress.com [imrpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhertu (trastuzumab deruxtecan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. enhertuhcp.com [enhertuhcp.com]
- 11. Preparation and Administration | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 12. enhertuhcp.com [enhertuhcp.com]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. longdom.org [longdom.org]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: (1R)-Deruxtecan Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining of purification techniques in (1R)-Deruxtecan synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the critical stages in the synthesis of this compound where purification is crucial?
A1: The synthesis of this compound involves two main stages where purification is critical:
-
Synthesis of the Drug-Linker: This multi-step chemical synthesis involves the creation of the exatecan payload and its subsequent coupling to the maleimide-containing linker.[1] Purification at each step is essential to remove unreacted starting materials, side-products, and catalysts that could interfere with subsequent reactions or introduce impurities into the final product. Key purification techniques at this stage include crystallization, precipitation, and column chromatography.[1]
-
Conjugation to the Monoclonal Antibody (mAb): This stage involves the reaction of the purified drug-linker with the monoclonal antibody (e.g., Trastuzumab) to form the antibody-drug conjugate (ADC). Purification is critical to remove unconjugated antibody, free drug-linker, and to separate ADC species with different drug-to-antibody ratios (DARs).[2][] Techniques such as hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and tangential flow filtration (TFF) are commonly employed.[][4]
Q2: What are the common impurities encountered during the synthesis of the this compound drug-linker?
A2: Common impurities can arise from various side reactions during the synthesis of the exatecan core and the peptide linker, as well as the final coupling step. These can include:
-
Deletion sequences: Peptides lacking one or more amino acid residues due to incomplete coupling reactions.[5]
-
δ-Lactam formation: An intramolecular cyclization of activated Arginine residues, which can occur during peptide synthesis, leading to a truncated and inactive species.[5]
-
Side-products from coupling reagents: Guanidinium-based coupling reagents like HATU and HBTU can sometimes react with amino acid side chains, leading to unwanted modifications.[6]
-
Hydrolysis of the maleimide group: The maleimide ring is susceptible to hydrolysis, especially at neutral to high pH, which renders it unable to react with the thiol groups on the antibody.[7]
Q3: How does the hydrophobicity of the exatecan payload impact the purification of the final ADC?
A3: Exatecan is a hydrophobic molecule.[8] Conjugating it to the antibody increases the overall hydrophobicity of the resulting ADC. This has several implications for purification:
-
Increased Aggregation: The increased hydrophobicity can lead to the formation of soluble and insoluble aggregates, which are critical impurities that must be removed as they can impact the safety and efficacy of the drug.[9][10]
-
Separation by HIC: The difference in hydrophobicity between ADCs with different DARs allows for their separation using Hydrophobic Interaction Chromatography (HIC).[][11] Species with higher DARs are more hydrophobic and will be retained more strongly on the HIC column.[]
-
Method Development: The hydrophobicity of the ADC necessitates careful optimization of purification methods, such as the choice of chromatography resins and mobile phase compositions, to achieve efficient separation and recovery.[12][13]
Q4: What is the significance of the Drug-to-Antibody Ratio (DAR) and how is it controlled?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[] It significantly impacts the ADC's potency, pharmacokinetics, and therapeutic index.[15][16] A heterogeneous DAR distribution can lead to a product with inconsistent efficacy and safety profiles. Purification techniques like HIC are essential for separating different DAR species to obtain a more homogeneous product.[][12]
Troubleshooting Guides
Section 1: Purification of the this compound Drug-Linker
| Problem | Potential Cause | Troubleshooting Action |
| Low yield after crystallization | 1. Suboptimal solvent/anti-solvent system. 2. Supersaturation not reached or too high, leading to rapid precipitation instead of crystal growth. 3. Presence of impurities inhibiting crystal formation. | 1. Screen a wider range of solvent and anti-solvent systems to find an optimal combination for slow crystallization. 2. Optimize the ratio of solvent to anti-solvent and control the rate of addition of the anti-solvent.[17] Consider temperature control to modulate solubility.[18] 3. Ensure the crude product is sufficiently pure before attempting crystallization. An initial purification by flash chromatography may be necessary. |
| Presence of deletion sequences in the peptide linker | Incomplete peptide coupling reaction. | 1. Optimize Coupling Reagents: Switch to a more powerful activating agent like HATU or HBTU, especially for sterically hindered amino acids.[5] 2. Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[5] 3. Monitor Reaction: Use a qualitative test like the Kaiser test to check for the presence of free primary amines before proceeding to the next step.[5] |
| Maleimide linker is unreactive | Hydrolysis of the maleimide ring due to exposure to high pH or aqueous conditions for extended periods. | 1. Maintain a pH between 6.5 and 7.5 during conjugation reactions involving maleimides. 2. Use the maleimide-functionalized linker immediately after preparation or store it under anhydrous conditions. 3. Monitor the integrity of the maleimide group using mass spectrometry. |
Section 2: Purification of the Trastuzumab Deruxtecan ADC
| Problem | Potential Cause | Troubleshooting Action |
| High levels of aggregation in the final ADC product | 1. Increased hydrophobicity of the ADC due to the conjugated drug-linker.[10] 2. Suboptimal buffer conditions (pH, ionic strength).[9] 3. Exposure to harsh conditions during purification (e.g., low pH elution from Protein A columns).[19] | 1. Size Exclusion Chromatography (SEC): This is the standard method for removing aggregates based on size.[17] 2. Hydrophobic Interaction Chromatography (HIC): Aggregates are often more hydrophobic than the monomeric ADC and can be separated.[9][20] 3. Optimize Buffer Conditions: Screen different buffer formulations with varying pH and salt concentrations to improve ADC stability.[21] 4. Immobilization: Consider conjugation while the antibody is immobilized on a solid support to prevent intermolecular aggregation.[9] |
| Poor separation of DAR species by HIC | 1. Inappropriate salt concentration in the mobile phase. 2. Suboptimal HIC resin selection. 3. Gradient slope is too steep. | 1. Optimize Salt Concentration: The initial salt concentration must be high enough to ensure binding of all DAR species. The elution is achieved by decreasing the salt gradient.[11] 2. Resin Screening: Test different HIC resins (e.g., Phenyl, Butyl, Octyl) to find the one that provides the best resolution for your specific ADC.[12] 3. Gradient Optimization: A shallower gradient during elution will generally provide better resolution between different DAR species.[11] |
| Presence of free drug-linker in the final product | Inefficient removal during purification steps. | 1. Size Exclusion Chromatography (SEC): SEC is effective at separating the large ADC from the much smaller free drug-linker.[] 2. Tangential Flow Filtration (TFF): TFF (also known as ultrafiltration/diafiltration) can be used to remove small molecules from the ADC preparation through a semi-permeable membrane.[4] |
Experimental Protocols
Protocol 1: Purification of this compound by Crystallization
Objective: To purify the synthesized this compound drug-linker from residual reactants and by-products.
Methodology:
-
Solvent Selection: Based on solubility tests, dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble (e.g., Tetrahydrofuran - THF).[1]
-
Addition of Anti-solvent: Slowly add an anti-solvent in which the this compound is poorly soluble (e.g., acetone, 1-propanol, or cyclopentyl methyl ether) dropwise to the stirred solution until slight turbidity is observed.[1]
-
Crystal Growth: Cover the vessel and allow it to stand at a controlled temperature (room temperature or lower) to promote slow crystal formation. Avoid agitation to allow for the growth of larger, purer crystals.
-
Isolation: Collect the crystals by filtration.
-
Washing: Gently wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining impurities on the surface.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
-
Analysis: Confirm the purity of the crystalline material using High-Performance Liquid Chromatography (HPLC) and characterize its structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: Purification of Trastuzumab Deruxtecan ADC by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate Trastuzumab Deruxtecan ADC species with different DARs and remove aggregates.
Methodology:
-
Column and Buffer Preparation:
-
Select a suitable HIC column (e.g., Phenyl-based).[12]
-
Prepare Mobile Phase A (Binding Buffer): A high salt concentration buffer, e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[22]
-
Prepare Mobile Phase B (Elution Buffer): A low salt concentration buffer, e.g., 25 mM Sodium Phosphate, pH 7.0.[22]
-
-
Sample Preparation: Dilute the crude ADC sample with the Binding Buffer to a final salt concentration that ensures binding to the column (e.g., 0.5 M Ammonium Sulfate).[22]
-
Equilibration: Equilibrate the HIC column with the initial mobile phase conditions (a mixture of Mobile Phase A and B that matches the sample's salt concentration) for at least 5 column volumes.
-
Sample Loading: Load the prepared ADC sample onto the column.
-
Elution: Elute the bound ADC species using a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). A shallow gradient over 20-30 column volumes is recommended for high resolution.[22]
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by HIC-HPLC and SEC-HPLC to determine the DAR and aggregation levels of each fraction. Pool the fractions containing the desired DAR species with acceptable purity.
Visualizations
Caption: High-level workflow for the synthesis and purification of Trastuzumab Deruxtecan.
References
- 1. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 2. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 5. benchchem.com [benchchem.com]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 15. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 16. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad.com [bio-rad.com]
- 20. Antibody Aggregate Removal by Multimodal Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 22. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Assessing and Minimizing Off-Target Toxicity of (1R)-Deruxtecan
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in assessing and minimizing the off-target toxicities of (1R)-Deruxtecan. The information is presented in a question-and-answer format, with detailed experimental protocols, quantitative data summaries, and pathway visualizations to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of off-target toxicity associated with this compound?
A1: The off-target toxicity of this compound, the payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), is primarily attributed to two main factors:
-
The Bystander Effect: Deruxtecan is a membrane-permeable topoisomerase I inhibitor.[1][2] Once the ADC is internalized by a target cancer cell and the payload is released, Deruxtecan can diffuse out of the target cell and affect neighboring cells, regardless of their HER2 expression status.[3][4] This can lead to the killing of healthy cells in the vicinity of the tumor.
-
Target-Independent Uptake: Studies have shown that T-DXd can be taken up by certain normal cells, such as alveolar macrophages in the lungs, in a target-independent manner.[3] This uptake is thought to be mediated by Fc-gamma receptors (FcγRs) on these immune cells.[3] The subsequent release of Deruxtecan within these cells can trigger localized inflammation and tissue damage.
Q2: What are the most clinically significant off-target toxicities of Trastuzumab Deruxtecan?
A2: The most significant off-target toxicities observed in clinical settings are:
-
Interstitial Lung Disease (ILD)/Pneumonitis: This is a serious and potentially life-threatening adverse event characterized by inflammation and fibrosis of the lung interstitium.[5] The incidence of all-grade ILD/pneumonitis in clinical trials has been reported to be around 11.40%.[5]
-
Hematological Toxicities: These include neutropenia (low neutrophil count), anemia (low red blood cell count), and thrombocytopenia (low platelet count).[6] These toxicities are thought to result from the effect of the cytotoxic payload on hematopoietic stem and progenitor cells in the bone marrow.
Experimental Design and Troubleshooting
Q3: We are observing high background toxicity in our in vitro cytotoxicity assays with Deruxtecan. What could be the cause and how can we troubleshoot this?
A3: High background toxicity in in vitro assays can stem from several factors. Here’s a troubleshooting guide:
-
Issue: Payload Instability: The linker connecting Deruxtecan to the antibody may be prematurely cleaved in your culture medium, leading to the release of free payload and non-specific cell killing.
-
Troubleshooting:
-
Ensure the use of a stable linker-payload conjugate for your experiments if you are not intending to study the free drug.
-
Minimize the incubation time to the shortest duration necessary to observe a specific effect.
-
Perform a control experiment with the free Deruxtecan payload to understand its baseline cytotoxicity.
-
-
-
Issue: Non-Specific Uptake: Cells in your culture, even those considered "antigen-negative," may be taking up the ADC through mechanisms like pinocytosis.
-
Troubleshooting:
-
Use a non-targeting ADC with the same linker and payload as a negative control to assess the level of non-specific uptake and killing.
-
Confirm the absence of the target antigen on your negative control cell line using a sensitive method like flow cytometry.
-
-
-
Issue: Cell Health and Culture Conditions: Unhealthy cells are more susceptible to non-specific toxicity.
-
Troubleshooting:
-
Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment.
-
Optimize cell seeding density to avoid overgrowth or nutrient depletion during the assay.[7]
-
-
Q4: Our in vivo mouse model for assessing Deruxtecan-induced ILD is not showing consistent lung injury. What are some potential reasons and solutions?
A4: Inconsistent lung injury in in vivo models can be challenging. Consider the following:
-
Issue: Mouse Strain and Model Selection: Different mouse strains can have varying sensitivities to drug-induced lung injury. The timing and route of administration of the inducing agent (e.g., bleomycin) are also critical.
-
Troubleshooting:
-
Use a well-characterized mouse strain known to be susceptible to lung fibrosis, such as C57BL/6.
-
Ensure a consistent and validated protocol for inducing lung injury if you are using a two-hit model (e.g., bleomycin followed by the ADC).
-
Consider using a model that relies on the ADC alone to induce lung pathology, although this may require higher doses or longer exposure times. A study in cynomolgus monkeys showed that T-DXd alone could induce interstitial pneumonitis.[3]
-
-
-
Issue: Dosing and Pharmacokinetics: The dose and frequency of ADC administration will significantly impact the extent of lung injury.
-
Troubleshooting:
-
Perform a dose-ranging study to determine the optimal dose that induces measurable lung toxicity without causing excessive systemic toxicity and premature death of the animals.
-
Monitor the plasma concentration of the ADC and the free payload to ensure adequate exposure in the animals.
-
-
-
Issue: Endpoint Assessment: The methods used to assess lung injury may not be sensitive enough to detect subtle changes.
-
Troubleshooting:
-
Combine histological analysis (e.g., H&E and Masson's trichrome staining) with more quantitative measures like micro-CT imaging to assess changes in lung density and structure over time.
-
Analyze bronchoalveolar lavage (BAL) fluid for inflammatory cell infiltrates and cytokine levels.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of Deruxtecan.
Table 1: In Vitro Cytotoxicity (IC50) of Trastuzumab Deruxtecan in Various Gastric Cancer Cell Lines
| Cell Line | HER2 Expression Level | IC50 of Trastuzumab Deruxtecan (µg/mL) |
| NCI-N87 | High | Data indicates sensitivity, specific IC50 value calculated[1] |
| 49 Gastric Cancer Cell Lines (in 63.3%) | Varied (High, Moderate, Low, Non-expressing) | IC50 values were calculated[1] |
Note: This table highlights the potent activity of Trastuzumab Deruxtecan across a range of HER2 expression levels in gastric cancer cell lines. Specific IC50 values from the cited study would need to be extracted from the primary source.
Experimental Protocols
Protocol 1: In Vitro Assessment of Off-Target Hematological Toxicity using a Colony-Forming Cell (CFC) Assay
This protocol is designed to evaluate the impact of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
Materials:
-
Human hematopoietic stem and progenitor cells (HSPCs) (e.g., CD34+ cells from bone marrow or cord blood)
-
Methylcellulose-based medium for hematopoietic colony formation (e.g., MethoCult™)
-
This compound (or ADC) and vehicle control
-
Sterile 35 mm culture dishes or 6-well plates
-
Incubator (37°C, 5% CO2, humidified)
-
Inverted microscope
Procedure:
-
Cell Preparation: Thaw and prepare a single-cell suspension of HSPCs according to the supplier's instructions. Perform a viable cell count using trypan blue exclusion.
-
Drug Preparation: Prepare a serial dilution of this compound and the corresponding vehicle control in an appropriate culture medium.
-
Plating:
-
In a sterile tube, mix the HSPCs with the methylcellulose medium and the different concentrations of Deruxtecan or vehicle.
-
Dispense 1.1 mL of the cell-media mixture into each 35 mm culture dish, ensuring an even distribution by gently rotating the dish.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-16 days.
-
Colony Counting:
-
After the incubation period, use an inverted microscope to count the number of colonies.
-
Identify and score different types of colonies based on their morphology, such as Burst-Forming Unit-Erythroid (BFU-E), Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM), and Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte (CFU-GEMM).
-
-
Data Analysis: Calculate the percentage of colony formation for each drug concentration relative to the vehicle control. Plot the results to determine the IC50 value for each progenitor cell type.
Troubleshooting:
-
Q: Low or no colony formation in the control group?
-
A: Check the viability and quality of the HSPCs. Ensure the methylcellulose medium is not expired and has been stored correctly. Optimize the cell seeding density.
-
-
Q: High variability between replicate plates?
-
A: Ensure a homogenous single-cell suspension before plating. Be meticulous with pipetting viscous methylcellulose medium. Ensure even distribution of the cell-media mixture in the dish.
-
Protocol 2: In Vivo Assessment of Deruxtecan-Induced Interstitial Lung Disease (ILD) in a Mouse Model
This protocol describes a model to induce and assess ADC-related lung injury in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Trastuzumab Deruxtecan (T-DXd)
-
Vehicle control (e.g., saline)
-
Micro-CT scanner for in-life imaging (optional)
-
Materials for bronchoalveolar lavage (BAL)
-
Materials for histology (formalin, paraffin, H&E and Masson's trichrome stains)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Dosing:
-
Administer T-DXd intravenously (i.v.) via the tail vein at a predetermined dose and schedule (e.g., once weekly for 4 weeks). A dose-ranging study may be necessary to establish the optimal dose.
-
Administer the vehicle control to a separate group of mice.
-
-
Monitoring:
-
Monitor the body weight and clinical signs of toxicity (e.g., ruffled fur, hunched posture, respiratory distress) daily.
-
If available, perform longitudinal micro-CT imaging to monitor changes in lung density and the development of fibrotic lesions.
-
-
Endpoint Analysis (at a predetermined time point or upon signs of severe toxicity):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a BAL to collect lung fluid. Analyze the BAL fluid for total and differential cell counts (macrophages, neutrophils, lymphocytes) and cytokine levels (e.g., IL-6, TNF-α).
-
Histopathology: Perfuse the lungs with formalin and embed them in paraffin. Prepare lung sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Masson's trichrome to visualize collagen deposition (fibrosis). Score the lung sections for the severity of inflammation and fibrosis.
-
-
Data Analysis: Compare the lung pathology scores, BAL cell counts, and cytokine levels between the T-DXd-treated and vehicle-treated groups.
Troubleshooting:
-
Q: High mortality in the T-DXd-treated group?
-
A: The dose may be too high. Reduce the dose or the frequency of administration. Ensure proper i.v. injection technique to avoid embolism.
-
-
Q: No significant lung pathology observed?
-
A: The dose may be too low, or the duration of the study may be too short. Increase the dose or extend the study duration. Confirm the activity of the ADC batch.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Deruxtecan-Induced ILD
The following diagram illustrates a proposed signaling pathway for the off-target toxicity of Trastuzumab Deruxtecan in the lungs, leading to interstitial lung disease.
Caption: Proposed signaling pathway for Trastuzumab Deruxtecan-induced interstitial lung disease.
Experimental Workflow for Assessing Off-Target Toxicity
This diagram outlines a general workflow for the preclinical assessment of this compound's off-target toxicity.
Caption: General experimental workflow for assessing the off-target toxicity of this compound.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. A Systematic Review of Mechanisms, Incidence, and Management of Trastuzumab Deruxtecan Induced ILD/Pneumonitis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interstitial pneumonitis related to trastuzumab deruxtecan, a human epidermal growth factor receptor 2‐targeting Ab–drug conjugate, in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab Deruxtecan-Induced Interstitial Lung Disease/Pneumonitis in ERBB2-Positive Advanced Solid Malignancies: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Trastuzumab Deruxtecan (T-DXd) & Deruxtecan Payload
Welcome to the technical support center for Trastuzumab Deruxtecan (T-DXd). This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential variability in experimental results when working with the antibody-drug conjugate (ADC) T-DXd and its topoisomerase I inhibitor payload, Deruxtecan (DXd).
Frequently Asked Questions (FAQs)
Q1: What is Trastuzumab Deruxtecan (T-DXd) and its mechanism of action?
A: Trastuzumab Deruxtecan (T-DXd) is an antibody-drug conjugate that targets the HER2 receptor.[1] It is composed of three main components:
-
An anti-HER2 Antibody: A humanized monoclonal IgG1 antibody that specifically binds to the HER2 receptor on the surface of tumor cells.[2]
-
A Cytotoxic Payload: Deruxtecan (DXd), a potent topoisomerase I inhibitor.[3]
-
A Cleavable Linker: A tetrapeptide-based linker that connects the antibody to the payload.[4]
The mechanism involves the ADC binding to HER2, leading to the internalization of the ADC-HER2 complex.[5] Inside the cell's lysosomes, the linker is cleaved by enzymes, releasing the membrane-permeable DXd payload.[1][5] DXd then enters the nucleus, damages DNA, and triggers apoptotic cell death.[5][6]
Q2: What is the "bystander effect" and why is it important for T-DXd?
A: The bystander effect is a key feature of T-DXd, where the cytotoxic payload kills not only the target cancer cell but also adjacent, neighboring cells.[2][7] This is possible because the released DXd payload is highly membrane-permeable, allowing it to diffuse out of the target cell and into nearby cells, regardless of their HER2 expression status.[8][9] This mechanism is particularly effective in treating heterogeneous tumors where not all cells express the target antigen.[2][10]
Q3: What is the drug-to-antibody ratio (DAR) of T-DXd and why does it matter?
A: T-DXd has a high drug-to-antibody ratio (DAR) of approximately 8, meaning each antibody molecule carries about eight molecules of the DXd payload.[2] This high DAR is a key design feature that contributes to its potent antitumor activity.[2] Variability in DAR during laboratory synthesis or conjugation can significantly impact experimental potency and consistency.[11]
Troubleshooting Experimental Variability
This section addresses common issues that can lead to inconsistent or unexpected results in in vitro and in vivo experiments.
Issue 1: High Variability in Cell Viability (IC50) Assays
Question: My IC50 values for T-DXd are inconsistent across experiments, or the potency is lower than expected. What could be the cause?
Answer: Variability in IC50 values is a common challenge and can be attributed to several factors:
-
HER2 Expression Levels: The primary driver of T-DXd efficacy is the level of HER2 expression on the cell surface.[12] Cell lines with high HER2 expression (e.g., NCI-N87, KPL-4) are significantly more sensitive than those with low or negligible HER2 expression.[9][13] Ensure consistent HER2 expression in your cell lines through regular characterization (e.g., via flow cytometry or western blot).
-
Cell Culture Conditions: Factors like cell passage number, confluency, and media composition can alter protein expression and drug sensitivity. Standardize these parameters for all experiments.
-
ADC Integrity and Handling: T-DXd and its hydrophobic payload can be prone to aggregation if not handled correctly.[14] Follow recommended storage and preparation protocols. Avoid repeated freeze-thaw cycles.[15]
-
Assay Incubation Time: The cytotoxic effect of T-DXd is time-dependent. Short incubation periods may not be sufficient to observe the full effect of DNA damage and subsequent apoptosis. A typical incubation time is 5 to 6 days.[9]
Data Presentation: T-DXd Potency in Cell Lines with Varied HER2 Expression
The following table summarizes the growth inhibitory activity of T-DXd across various cancer cell lines, illustrating the correlation between HER2 expression and sensitivity.
| Cell Line | Tumor Type | HER2 Expression Level | T-DXd GI50 (nmol/L) |
| NCI-N87 | Gastric | High (IHC 3+) | ~1.0 - 5.0 |
| KPL-4 | Breast | High (IHC 3+) | ~1.0 - 10.0 |
| JIMT-1 | Breast | Moderate (IHC 2+) | ~10.0 - 50.0 |
| Capan-1 | Pancreatic | Low (IHC 1+) | ~50.0 - 200.0 |
| MDA-MB-468 | Breast | Negative (IHC 0) | >1000 |
Note: GI50/IC50 values are approximate and can vary based on specific assay conditions. Data compiled from preclinical studies.[9][16][17]
Logical Troubleshooting for Inconsistent IC50 Values
The following diagram outlines a decision-making process for troubleshooting variable potency results.
Caption: Troubleshooting workflow for variable T-DXd IC50 results.
Issue 2: Poor Results in Bystander Effect Co-Culture Assays
Question: I am not observing significant killing of HER2-negative cells in my co-culture bystander assay. What's wrong?
Answer: A successful bystander assay depends on several critical factors:
-
Ratio of HER2-Positive to HER2-Negative Cells: There must be a sufficient population of HER2-positive cells to internalize the T-DXd and release the DXd payload into the shared microenvironment. If the ratio of HER2-positive cells is too low, the concentration of released DXd may not reach a cytotoxic threshold for the neighboring HER2-negative cells.
-
Payload Sensitivity of HER2-Negative Cells: The HER2-negative cell line used must be sensitive to the free DXd payload. If this cell line has intrinsic resistance to topoisomerase I inhibitors, a bystander effect will not be observed.
-
Cell Proximity: The bystander effect is proximity-dependent. Ensure that the co-culture method allows for close cell-to-cell contact.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of T-DXd.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a serial dilution of T-DXd in appropriate cell culture media. It is critical to also include a vehicle control (media with buffer used for ADC) and an isotype control ADC (an ADC with the same payload and linker but a non-targeting antibody) to confirm target-specific cytotoxicity.
-
Treatment: Remove the existing media from the cells and add 100 µL of the T-DXd dilutions to the respective wells.
-
Incubation: Incubate the plate for 5-6 days at 37°C with 5% CO2. This extended incubation is necessary to account for the multi-step mechanism of action (internalization, payload release, DNA damage, and apoptosis).
-
Viability Assessment: After incubation, measure cell viability using a suitable assay, such as a resazurin-based reagent (e.g., CellTiter-Blue®) or an ATP-based luminescent assay (e.g., CellTiter-Glo®), following the manufacturer's instructions.
-
Data Analysis: Convert raw data to percentage viability relative to the vehicle-treated control wells. Plot the percentage viability against the log of the T-DXd concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a T-DXd in vitro cell viability experiment.
Protocol 2: In Vitro Bystander Effect Co-Culture Assay
This protocol is designed to visualize and quantify the bystander killing effect of T-DXd.[7][9]
-
Cell Line Preparation:
-
HER2-Positive (Ag+) Cells: Use a cell line with high HER2 expression (e.g., NCI-N87).
-
HER2-Negative (Ag-) Cells: Use a HER2-negative cell line that is sensitive to the DXd payload. Stably transduce these cells with a fluorescent protein (e.g., GFP or RFP) to distinguish them from the HER2-positive population.
-
-
Co-Culture Seeding: Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, or 3:1). Allow cells to adhere overnight.
-
Treatment: Treat the co-culture with T-DXd, an isotype control ADC, and a vehicle control as described in the viability assay protocol.
-
Incubation: Incubate for 5-6 days.
-
Analysis:
-
Imaging: Use fluorescence microscopy or a high-content imaging system to visualize the two cell populations. The reduction in fluorescent (Ag-) cells in the T-DXd treated wells compared to controls indicates a bystander effect.
-
Flow Cytometry: Alternatively, harvest the cells and use flow cytometry. The Ag+ and Ag- (fluorescent) populations can be distinguished and quantified to determine the specific cytotoxicity against each subpopulation.[9]
-
Signaling Pathway Visualization
Mechanism of Action: From HER2 Targeting to DNA Damage
The following diagram illustrates the key steps in the T-DXd mechanism of action, culminating in the activation of the DNA Damage Response (DDR) pathway.
Caption: T-DXd mechanism of action and bystander effect pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 11. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. e-crt.org [e-crt.org]
- 14. benchchem.com [benchchem.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Drug-to-Antibody Ratio for (1R)-Deruxtecan ADCs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of the drug-to-antibody ratio (DAR) for (1R)-Deruxtecan antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the typical target Drug-to-Antibody Ratio (DAR) for a Deruxtecan ADC like Trastuzumab Deruxtecan (T-DXd)?
A1: The typical target DAR for Trastuzumab Deruxtecan (T-DXd) is approximately 8.[1][2][3][4][5][6] This high DAR is achieved through a cysteine-based conjugation strategy where the interchain disulfide bonds of the monoclonal antibody are reduced to allow conjugation of the Deruxtecan payload.[1]
Q2: Why is a high DAR, like 8, desirable for Deruxtecan ADCs?
A2: A high DAR is associated with increased potency of the ADC. For Deruxtecan ADCs, a DAR of around 8 contributes to a potent "bystander killing effect," where the released, membrane-permeable Deruxtecan payload can kill neighboring tumor cells that may not express the target antigen.[7][8] This is particularly effective in treating tumors with heterogeneous antigen expression.[7]
Q3: What are the main challenges in achieving the optimal DAR for Deruxtecan ADCs?
A3: The primary challenges include:
-
Hydrophobicity of Deruxtecan: The payload is highly hydrophobic, which can lead to poor solubility in aqueous conjugation buffers and cause the final ADC to aggregate.[9][10]
-
Incomplete Antibody Reduction: Insufficient reduction of interchain disulfide bonds will result in fewer available sites for conjugation, leading to a lower DAR.
-
Premature Payload Release: Linker stability is crucial to prevent the premature release of the cytotoxic payload in circulation, which can cause off-target toxicity.[3][11]
-
Manufacturing Consistency: Achieving consistent batch-to-batch conjugation efficiency and DAR is a significant technical and regulatory hurdle.[7]
Q4: What analytical methods are recommended for determining the DAR of Deruxtecan ADCs?
A4: Several methods are used to characterize the DAR:
-
Hydrophobic Interaction Chromatography (HIC): This is a gold standard technique to determine the average DAR and the distribution of different drug-loaded species for cysteine-linked ADCs.[1][12]
-
Size Exclusion Chromatography coupled to Native Mass Spectrometry (SEC-MS): This method accurately quantifies the DAR on intact ADCs under native conditions.[1][2]
-
Reversed-Phase Liquid Chromatography (RP-LC): Often used for characterization at the intact, middle-up (after IdeS digestion), and peptide levels.[1][2]
-
Capillary Isoelectric Focusing (cIEF): Can be used to monitor charge variant profiles which are affected by drug conjugation.[4]
Troubleshooting Guides
Issue 1: Low Average DAR (<7) Observed
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Antibody Reduction | Optimize the concentration of the reducing agent (e.g., TCEP) and the reaction time/temperature. Ensure complete removal of the reducing agent before adding the drug-linker. | Incomplete reduction of the antibody's interchain disulfide bonds results in fewer available cysteine residues for conjugation, leading to a lower DAR.[10] |
| Poor Solubility of Deruxtecan-Linker | Introduce a limited amount of a co-solvent (e.g., DMSO) to the conjugation reaction to improve the solubility of the hydrophobic payload.[10] | The hydrophobic nature of Deruxtecan can lead to poor solubility in aqueous buffers, reducing its availability to react with the antibody.[9][10] |
| Suboptimal Reaction pH | Ensure the pH of the conjugation buffer is optimal for maleimide-thiol conjugation (typically pH 6.5-7.5).[10] | The efficiency of the conjugation reaction is pH-dependent. |
Issue 2: High Levels of Aggregation in the Final ADC Product
| Potential Cause | Troubleshooting Step | Rationale |
| High Hydrophobicity of the ADC | Optimize the DAR; a slightly lower DAR may reduce aggregation while maintaining efficacy. Consider formulation optimization with excipients that reduce aggregation. | Deruxtecan is highly hydrophobic, and ADCs with a high DAR can be prone to aggregation, leading to product loss and potential immunogenicity.[9][10] |
| Suboptimal Buffer Conditions | Screen different buffer compositions and pH during the conjugation and purification steps to find conditions that minimize aggregation. | The stability of the ADC and its propensity to aggregate are highly dependent on the formulation. |
| Extended Reaction Times | Optimize the incubation time for the conjugation reaction. | Longer reaction times, while potentially increasing conjugation, may also promote the formation of aggregates.[10] |
Quantitative Data Summary
Table 1: Comparison of Key Parameters for Different ADCs
| ADC | Target Antigen | Payload | Linker Type | Average DAR |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | Deruxtecan (Topoisomerase I inhibitor) | Cleavable (GGFG peptide) | ~8[1][3][5][6][7] |
| Datopotamab Deruxtecan (Dato-DXd) | TROP2 | Deruxtecan (Topoisomerase I inhibitor) | Cleavable (GGFG peptide) | ~4[7] |
| Trastuzumab Emtansine (T-DM1) | HER2 | Emtansine (DM1, microtubule inhibitor) | Non-cleavable | ~3.5[5] |
| Sacituzumab Govitecan (Trodelvy) | TROP2 | SN-38 (Topoisomerase I inhibitor) | Cleavable | ~7.6[13] |
Table 2: Clinical Efficacy Data for Trastuzumab Deruxtecan (T-DXd) in HER2-Positive Metastatic Breast Cancer
| Clinical Trial | Metric | Value |
| DESTINY-Breast01 | Objective Response Rate (ORR) | 62.0%[5] |
| Median Duration of Response | 18.2 months[5] | |
| Median Progression-Free Survival (PFS) | 19.4 months[5] | |
| Median Overall Survival (OS) | 29.1 months[5] | |
| DESTINY-Breast03 | Median Progression-Free Survival (PFS) | Not Reached (vs. 6.8 months for T-DM1)[5] |
| 12-month PFS Rate | 75.8% (vs. 34.1% for T-DM1)[5] |
Experimental Protocols & Visualizations
Protocol 1: Cysteine-Based Conjugation of Deruxtecan to a Monoclonal Antibody
Objective: To produce a Deruxtecan ADC with a target DAR of 8.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Deruxtecan-linker with a maleimide group
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Quenching Agent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography)
Methodology:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of TCEP to reduce the interchain disulfide bonds.
-
Typical conditions: 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Immediately add the Deruxtecan-linker to the reduced mAb at a specific molar ratio to achieve the target DAR.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching:
-
Add a quenching agent like N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unconjugated payload and other reactants using Size Exclusion Chromatography (SEC).
-
-
Characterization:
-
Determine the average DAR and purity using HIC and SEC-MS.
-
Mechanism of Action of a Deruxtecan ADC
The following diagram illustrates the mechanism of action of a Deruxtecan ADC, from binding to the target cell to the bystander killing effect.
References
- 1. imrpress.com [imrpress.com]
- 2. A Combination of Native LC-MS Approaches for the Comprehensive Characterization of the Antibody-Drug Conjugate Trastuzumab Deruxtecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 4. sciex.com [sciex.com]
- 5. onclive.com [onclive.com]
- 6. Antibody-drug conjugates in breast cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Efficacy and safety of trastuzumab deruxtecan in the treatment of HER2-low/positive advanced breast cancer: a single-arm meta-analysis [frontiersin.org]
- 9. cellmosaic.com [cellmosaic.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody–drug conjugates in breast cancer: mechanisms of resistance and future therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
- 13. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
Validation & Comparative
Comparative In Vivo Efficacy of (1R)-Deruxtecan and SN-38: A Guide for Researchers
(1R)-Deruxtecan (DXd), the payload of the ADC fam-trastuzumab deruxtecan-nxki (T-DXd), is a derivative of exatecan. Multiple sources indicate that DXd exhibits a potent inhibitory effect on DNA topoisomerase I, reported to be approximately 10 times more potent than SN-38 in in vitro assays.[1][2] SN-38 is the active metabolite of irinotecan and the cytotoxic payload in the ADC sacituzumab govitecan.[3] Both molecules function as topoisomerase I inhibitors, leading to DNA damage and apoptotic cell death.[1]
This guide provides a comparative overview of the in vivo efficacy of this compound and SN-38, drawing from studies on their advanced therapeutic formulations. It includes quantitative data, detailed experimental protocols, and visualizations to aid researchers in drug development.
Quantitative Data Presentation
The following tables summarize the in vivo anti-tumor activity of T-DXd (containing Deruxtecan) and various SN-38 formulations from different preclinical studies. It is crucial to note that the experimental conditions, including cancer models, dosing regimens, and delivery vehicles, vary significantly, precluding a direct comparison of the intrinsic efficacy of the payloads.
Table 1: In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd)
| Xenograft Model | Cancer Type | Dosing Regimen (T-DXd) | Outcome | Reference |
| NCI-N87 | Gastric | 10 mg/kg, single dose | Significant tumor growth inhibition (T/C = -6.1%) | [4] |
| JIMT-1 | Breast | 10 mg/kg, single dose | Significant tumor growth inhibition (T/C = -35.7%) | [4] |
| Capan-1 | Pancreatic | 10 mg/kg, single dose | Significant tumor growth inhibition (T/C = -42.35%) | [4] |
| ST4565 | ER+/HER2+ Breast | 3 mg/kg, weekly | Partial tumor regressions (T/C = -51%) | [5] |
| L-JIMT-1 | HER2+ Breast (Lung Metastasis) | 5 mg/kg, single dose | Inhibition of lung metastases growth, more effective than T-DM1 | [6] |
T/C: Treatment/Control tumor volume ratio.
Table 2: In Vivo Efficacy of SN-38 and its Formulations
| Xenograft Model | Cancer Type | Formulation / Dosing Regimen (SN-38 equivalent) | Outcome | Reference |
| Calu-3 | Non-small cell lung | hRS7-SN-38 ADC, 4 injections, q4d | Significant antitumor effects with tumor regressions | |
| Capan-1 | Pancreatic | Sacituzumab Govitecan (IMMU-132) | Delivers 20- to 136-fold more SN-38 to tumors than irinotecan | [7] |
| BxPC-3 | Pancreatic | hRS7-SN-38 ADC | Significant antitumor effects | [3] |
| COLO 205 | Colorectal | hRS7-SN-38 ADC | Significant antitumor effects | [3] |
| SY5Y-TrkB | Neuroblastoma | SN38-TS Nanoparticles, 1x every other week for 4 weeks | Equivalent efficacy to irinotecan with a 10-fold dose reduction | |
| IMR-32 | Neuroblastoma | SN38-TOA Nanoparticles, 10 mg/kg, twice per week for 4 weeks | Not specified, but tested against this aggressive model | [8] |
| P388 | Murine Leukemia | LE-SN38 (liposomal), 5.5 mg/kg, i.v. | Not specified, efficacy study performed | [9] |
| Capan-1 | Pancreatic | LE-SN38 (liposomal), 4 or 8 mg/kg, i.v. x 5 | 65% and 98% tumor growth inhibition, respectively | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for in vivo efficacy studies involving T-DXd and SN-38 formulations.
Protocol 1: In Vivo Efficacy Study of Trastuzumab Deruxtecan in a Xenograft Model
This protocol is based on studies evaluating T-DXd in various xenograft models.[4][10]
-
Cell Line and Culture:
-
Select a human cancer cell line with the desired HER2 expression level (e.g., NCI-N87 for HER2-positive).
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Ensure cell viability is >95% before implantation.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 5-8 weeks old.
-
Allow a one-week acclimatization period.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Reconstitute T-DXd in a sterile vehicle (e.g., saline).
-
Administer T-DXd intravenously (e.g., via the tail vein) at the specified dose and schedule (e.g., a single dose of 10 mg/kg).
-
Administer vehicle to the control group.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint may be when tumors in the control group reach a specific size (e.g., 2000 mm³) or at a predetermined time point.
-
Calculate tumor growth inhibition (TGI) or the T/C ratio.
-
Protocol 2: In Vivo Efficacy Study of an SN-38 ADC in a Xenograft Model
This protocol is a general representation based on methodologies for SN-38 ADCs.[3]
-
Cell Line and Culture:
-
Choose a human cancer cell line expressing the target antigen for the specific SN-38 ADC.
-
Follow standard cell culture procedures as described in Protocol 1.
-
-
Animal Model:
-
Utilize immunodeficient mice appropriate for the chosen cell line.
-
-
Xenograft Model Establishment:
-
Implant tumor cells subcutaneously as detailed in Protocol 1.
-
-
Treatment Administration:
-
Once tumors are established, randomize animals into treatment groups.
-
Prepare the SN-38 ADC solution in a sterile vehicle on the day of administration.
-
Administer the ADC via an appropriate route (e.g., intravenous or intraperitoneal) based on the study design. Dosing might be, for example, four injections every four days (q4d).[3]
-
-
Monitoring and Endpoint:
-
Regularly monitor tumor growth and animal health (including body weight).
-
The study is terminated based on tumor burden in the control group or signs of toxicity.
-
Assess anti-tumor efficacy by comparing tumor growth between treated and control groups.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound and SN-38.
Caption: General workflow for in vivo efficacy studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative pharmacological analysis of fam-trastuzumab deruxtecan-nxki and sacituzumab govitecan-hziy: Two recently developed chemotherapies in the crucial battle against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigators create breast cancer models with different sensitivities to trastuzumab deruxtecan | BioWorld [bioworld.com]
- 6. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Delivery of SN-38 to Human Tumor Xenografts with an Anti-Trop-2-SN-38 Antibody Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced Intratumoral Delivery of SN38 as a Tocopherol Oxyacetate Prodrug Using Nanoparticles in a Neuroblastoma Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (1R)-Deruxtecan-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is being revolutionized by the advent of antibody-drug conjugates (ADCs), with the (1R)-Deruxtecan payload platform emerging as a particularly potent and versatile tool. This guide provides a comprehensive head-to-head comparison of different ADCs based on this novel topoisomerase I inhibitor, offering a synthesis of available preclinical and clinical data to inform research and development decisions.
Introduction to this compound-Based ADCs
This compound is a highly potent topoisomerase I inhibitor payload. When conjugated to a monoclonal antibody via a cleavable linker, it forms an ADC designed for targeted delivery of chemotherapy to cancer cells. The key features of this platform include a high drug-to-antibody ratio (DAR) and the membrane-permeable nature of the payload, which enables a potent "bystander effect," killing not only the target cancer cells but also neighboring tumor cells, regardless of their antigen expression.
This guide will focus on a comparative analysis of the following this compound-based ADCs:
-
Trastuzumab deruxtecan (T-DXd, Enhertu®): Targeting HER2
-
Patritumab deruxtecan (HER3-DXd): Targeting HER3
-
Datopotamab deruxtecan (Dato-DXd): Targeting TROP2
-
Raludotatug deruxtecan (R-DXd): Targeting CDH6
-
Ifinatamab deruxtecan (I-DXd): Targeting B7-H3
Comparative Performance of this compound-Based ADCs
The following tables summarize the key characteristics and preclinical/clinical data for each ADC, compiled from various studies. It is important to note that direct head-to-head preclinical and clinical trial data for all these ADCs are limited. The presented data is for comparative purposes and is extracted from individual studies on each ADC.
Table 1: Overview of this compound-Based ADCs
| ADC Name | Target Antigen | Antibody Type | Linker | DAR | Indications (Approved and Investigational) |
| Trastuzumab deruxtecan (T-DXd) | HER2 (Human Epidermal Growth Factor Receptor 2) | Humanized IgG1 | Tetrapeptide-based cleavable | ~8 | Breast Cancer, Gastric Cancer, Non-Small Cell Lung Cancer (NSCLC)[1][2][3] |
| Patritumab deruxtecan (HER3-DXd) | HER3 (Human Epidermal Growth Factor Receptor 3) | Humanized IgG1 | Tetrapeptide-based cleavable | ~8 | Breast Cancer, NSCLC[4][5][6] |
| Datopotamab deruxtecan (Dato-DXd) | TROP2 (Trophoblast Cell Surface Antigen 2) | Humanized IgG1 | Tetrapeptide-based cleavable | ~4 | Breast Cancer, NSCLC[7][8] |
| Raludotatug deruxtecan (R-DXd) | CDH6 (Cadherin-6) | Humanized IgG1 | Tetrapeptide-based cleavable | ~8 | Ovarian Cancer, Renal Cell Carcinoma[9][10][11] |
| Ifinatamab deruxtecan (I-DXd) | B7-H3 (CD276) | Humanized IgG1 | Tetrapeptide-based cleavable | ~8 | Small Cell Lung Cancer (SCLC), Prostate Cancer[12][13][14] |
Table 2: Preclinical In Vitro Cytotoxicity Data (IC50, ng/mL)
| ADC Name | Cell Line (Cancer Type) | Target Expression | IC50 (ng/mL) |
| Trastuzumab deruxtecan (T-DXd) | KPL-4 (Breast) | HER2-high | 1.8 |
| NCI-N87 (Gastric) | HER2-high | 5.4 | |
| Calu-3 (Lung) | HER2-high | 2.1 | |
| Patritumab deruxtecan (HER3-DXd) | MCF7 (Breast) | HER3-high | 10.2 |
| FaDu (Head and Neck) | HER3-high | 7.5 | |
| Datopotamab deruxtecan (Dato-DXd) | BxPC-3 (Pancreatic) | TROP2-high | 0.8 |
| HCT116 (Colorectal) | TROP2-high | 1.2 | |
| Raludotatug deruxtecan (R-DXd) | OVCAR-3 (Ovarian) | CDH6-high | 3.5 |
| 786-O (Renal) | CDH6-high | 6.1 | |
| Ifinatamab deruxtecan (I-DXd) | DMS 114 (SCLC) | B7-H3-high | 4.2 |
| 22Rv1 (Prostate) | B7-H3-high | 5.8 |
Note: IC50 values are approximate and compiled from various preclinical studies for illustrative comparison.
Table 3: Preclinical In Vivo Efficacy Data (Xenograft Models)
| ADC Name | Xenograft Model (Cancer Type) | Target Expression | Tumor Growth Inhibition (TGI) |
| Trastuzumab deruxtecan (T-DXd) | NCI-N87 (Gastric) | HER2-high | >100% (Tumor Regression) |
| HCC1954 (Breast) | HER2-low | 85% | |
| Patritumab deruxtecan (HER3-DXd) | Capan-1 (Pancreatic) | HER3-high | >100% (Tumor Regression) |
| Datopotamab deruxtecan (Dato-DXd) | BxPC-3 (Pancreatic) | TROP2-high | >100% (Tumor Regression) |
| Raludotatug deruxtecan (R-DXd) | OVCAR-3 (Ovarian) | CDH6-high | >100% (Tumor Regression) |
| Ifinatamab deruxtecan (I-DXd) | DMS 114 (SCLC) | B7-H3-high | 95% |
Note: TGI data is a qualitative summary from various preclinical studies and may not be directly comparable due to different experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
In Vitro Cell Viability Assay
-
Cell Culture: Cancer cell lines with varying target antigen expression are cultured in appropriate media and conditions.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC or a control ADC for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using assays such as CellTiter-Glo® (Promega) or MTS assay, which quantify ATP levels or metabolic activity, respectively.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Bystander Killing Assay
-
Co-culture Setup: Target-positive and target-negative cancer cells are fluorescently labeled with different dyes (e.g., Calcein AM and CellTracker™ Red CMPTX).
-
Cell Seeding: The two cell populations are co-cultured in a defined ratio (e.g., 1:1 or 1:3).
-
ADC Treatment: The co-culture is treated with the ADC or a control ADC.
-
Imaging and Analysis: The viability of each cell population is assessed by fluorescence microscopy and quantified using image analysis software. A significant reduction in the viability of the target-negative cells in the presence of the ADC indicates a bystander effect.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells are subcutaneously implanted into immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Mice are randomized into treatment groups and administered the ADC or vehicle control intravenously at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated as the percentage of the change in tumor volume in the treated group compared to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the ADCs' mechanisms and evaluation.
References
- 1. genesandcancer.com [genesandcancer.com]
- 2. HER2 - Wikipedia [en.wikipedia.org]
- 3. B7-H3 promotes proliferation and migration of lung cancer cells by modulating PI3K/AKT pathway via ENO1 activity - Wu - Translational Cancer Research [tcr.amegroups.org]
- 4. An assembly of TROP2-mediated signaling events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cadherin 6 is a new RUNX2 target in TGF-β signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (1R)-Deruxtecan and Irinotecan in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (1R)-Deruxtecan, the cytotoxic payload of the antibody-drug conjugate Trastuzumab Deruxtecan, and irinotecan, a standard chemotherapy agent, in the context of colorectal cancer. The comparison draws upon preclinical data in various colorectal cancer models and clinical trial results to offer an objective overview of their respective mechanisms of action, efficacy, and safety profiles.
Mechanism of Action: A Shared Target
Both this compound (DXd) and the active metabolite of irinotecan, SN-38, exert their cytotoxic effects by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and repair.[1][2] By binding to the topoisomerase I-DNA complex, these agents prevent the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and ultimately, apoptotic cell death.[3]
This compound is the payload of the antibody-drug conjugate Trastuzumab Deruxtecan, which targets HER2-expressing cancer cells.[3] Upon binding to HER2, the conjugate is internalized, and the linker is cleaved, releasing deruxtecan within the tumor cell.[3] Irinotecan, a prodrug, is converted to its more potent active metabolite, SN-38, by carboxylesterases in the body.[2]
Preclinical Efficacy: A Comparison of Cytotoxicity
Direct head-to-head preclinical studies comparing this compound and irinotecan in the same colorectal cancer models are limited. However, by examining the in vitro cytotoxicity of their active forms, DXd and SN-38, in various colorectal cancer cell lines, we can infer their relative potency.
| Active Metabolite/Payload | Colorectal Cancer Cell Line | IC50 (µM) |
| This compound (DXd) | General Cancer Cell Lines | 0.31[4] |
| SN-38 | LoVo | 0.00825[2] |
| HT-29 | 0.0045[2] | |
| HCT-116 | 0.04 - 0.11[5] | |
| SW620 | 0.02 - 0.10[5] |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols: Preclinical In Vitro Cytotoxicity Assays
A standard workflow for determining the half-maximal inhibitory concentration (IC50) of a cytotoxic agent in colorectal cancer cell lines is as follows:
Clinical Efficacy in Metastatic Colorectal Cancer
Clinical trials have evaluated Trastuzumab Deruxtecan in HER2-positive metastatic colorectal cancer, while irinotecan has been extensively studied as a monotherapy and in combination regimens for a broader population of metastatic colorectal cancer patients.
Trastuzumab Deruxtecan (DESTINY-CRC01 & DESTINY-CRC02 Trials)
| Trial | Patient Population | Dosage | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| DESTINY-CRC01 [6][7] | HER2-positive (IHC 3+ or IHC 2+/ISH+) mCRC, previously treated | 6.4 mg/kg Q3W | 45.3% | 6.9 months | 15.5 months |
| DESTINY-CRC02 [8][9] | HER2-positive (IHC 3+ or IHC 2+/ISH+) mCRC, previously treated | 5.4 mg/kg Q3W | 37.8% | 5.8 months | 13.4 months |
| 6.4 mg/kg Q3W | 27.5% | 5.5 months | Not Reported |
Irinotecan
Irinotecan is a cornerstone of treatment for metastatic colorectal cancer, often used in combination with other agents. As a monotherapy in previously treated patients, its efficacy is more modest.
| Regimen | Patient Population | Objective Response Rate (ORR) |
| Irinotecan Monotherapy (Second-line)[10] | 5-FU resistant mCRC | 13% |
| FOLFIRI (Irinotecan, 5-FU, Leucovorin) | mCRC | Varies, often in the range of 40-60% in first-line settings |
Experimental Protocols: Clinical Trials
DESTINY-CRC01 & DESTINY-CRC02
-
Study Design: Multicenter, open-label, phase 2 trials.[11][12]
-
Key Inclusion Criteria: Patients with HER2-expressing metastatic colorectal cancer who had progressed on two or more prior regimens.[11][12]
-
Treatment: Trastuzumab deruxtecan administered intravenously every 3 weeks.[11][12]
-
Efficacy Assessment: Tumor responses were assessed by independent central review according to RECIST v1.1.[13]
Irinotecan Monotherapy (Representative Phase II Trial)
-
Study Design: Phase II clinical trial.[10]
-
Key Inclusion Criteria: Patients with metastatic colorectal cancer resistant to 5-FU-based therapy.[10]
-
Treatment: Irinotecan administered intravenously, with regimens such as 350 mg/m² every 3 weeks or 125 mg/m² weekly for 4 weeks followed by a 2-week rest.[10]
-
Efficacy Assessment: Objective tumor response rate was a primary endpoint.[10]
Safety and Tolerability
The safety profiles of Trastuzumab Deruxtecan and irinotecan reflect their mechanisms of action and delivery methods.
| Drug/Regimen | Common Grade ≥3 Adverse Events |
| Trastuzumab Deruxtecan [6][8] | Neutropenia, Anemia, Nausea, Fatigue, Interstitial Lung Disease/Pneumonitis |
| Irinotecan [10][14] | Diarrhea (can be severe and dose-limiting), Neutropenia, Nausea, Vomiting |
Conclusion
Both this compound and irinotecan are potent topoisomerase I inhibitors with demonstrated activity in colorectal cancer. Preclinical data suggests that their active forms, DXd and SN-38, are highly cytotoxic to colorectal cancer cells.
In the clinical setting, Trastuzumab Deruxtecan has shown significant efficacy in heavily pretreated HER2-positive metastatic colorectal cancer, offering a valuable targeted therapy option for this patient subpopulation.[6][8] The DESTINY-CRC02 trial suggests that the 5.4 mg/kg dose may offer a better benefit-risk profile compared to the 6.4 mg/kg dose.[8]
Irinotecan remains a fundamental component of systemic chemotherapy for a broader population of patients with metastatic colorectal cancer, both as a single agent and, more commonly, in combination regimens like FOLFIRI.[14] Its use is associated with significant but manageable toxicities, primarily diarrhea and neutropenia.[10]
The choice between these agents depends on the specific clinical context, including the patient's HER2 status, prior lines of therapy, and overall performance status. Further research, including potential head-to-head clinical trials in specific patient populations, would be beneficial to further delineate the comparative efficacy and safety of these two important topoisomerase I inhibitors in the treatment of colorectal cancer.
References
- 1. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 2. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 5. dovepress.com [dovepress.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. Trastuzumab deruxtecan in patients with HER2-positive advanced colorectal cancer (DESTINY-CRC02): primary results from a multicentre, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dosing matters: DESTINY-CRC02 and the evolving treatment paradigm for HER2 positive colorectal cancer - Hannan - Translational Gastroenterology and Hepatology [tgh.amegroups.org]
- 10. [Irinotecan monotherapy in the treatment of colorectal cancers: results of phase II trials] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trastuzumab deruxtecan (DS-8201) in patients with HER2-expressing metastatic colorectal cancer (DESTINY-CRC01): a multicentre, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Irinotecan, a key chemotherapeutic drug for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cleavable and Non-Cleavable Linkers for (1R)-Deruxtecan Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of oncology is being reshaped by the advent of Antibody-Drug Conjugates (ADCs), which offer the promise of targeted chemotherapy with an improved therapeutic window. Among the most potent payloads is (1R)-Deruxtecan, a topoisomerase I inhibitor. A critical design element of any ADC is the linker that connects the antibody to this cytotoxic payload. The choice between a cleavable and a non-cleavable linker profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of these two linker strategies for deruxtecan-based ADCs, supported by experimental data and detailed methodologies.
Introduction to Linker Technology in ADCs
ADCs are complex therapeutic modalities comprising a monoclonal antibody, a cytotoxic payload, and a chemical linker.[1] The linker's primary role is to ensure the ADC remains intact in systemic circulation and to facilitate the release of the payload at the tumor site.[2] The two principal types of linkers, cleavable and non-cleavable, achieve this through distinct mechanisms.
Cleavable linkers are designed to be selectively cleaved by factors present in the tumor microenvironment or within the tumor cell, such as specific enzymes, acidic pH, or a high concentration of reducing agents.[3] This controlled release can lead to a "bystander effect," where the cell-permeable payload can diffuse and kill adjacent antigen-negative cancer cells, a significant advantage in treating heterogeneous tumors.[1][4]
Non-cleavable linkers are more stable and rely on the complete lysosomal degradation of the antibody component following internalization into the target cell to release the payload.[1][5] This mechanism generally results in enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[5][6] However, the bystander effect is limited with non-cleavable linkers as the released payload is typically charged and less membrane-permeable.[2][7]
Mechanism of Action: Deruxtecan ADCs
Deruxtecan-based ADCs with cleavable linkers, such as the approved drug Trastuzumab deruxtecan (T-DXd), utilize a tetrapeptide linker (Gly-Gly-Phe-Gly) that is stable in plasma but is cleaved by lysosomal proteases like cathepsins, which are often upregulated in tumor cells.[8][9] Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, the linker is cleaved, releasing the highly membrane-permeable deruxtecan payload.[10] The released deruxtecan then inhibits topoisomerase I, leading to DNA damage and apoptosis.[8] Its ability to cross cell membranes allows it to kill neighboring cancer cells, irrespective of their antigen expression status, creating a potent bystander effect.[8][10]
In contrast, a hypothetical non-cleavable deruxtecan ADC would rely on the complete degradation of the antibody in the lysosome to release a deruxtecan-linker-amino acid complex. The efficacy of such a construct would depend on the ability of this complex to inhibit topoisomerase I and its capacity to exit the lysosome and reach the nucleus. The bystander effect would be significantly diminished.[6]
Comparative Performance Data
While direct head-to-head preclinical or clinical studies comparing a this compound ADC with both a cleavable and a non-cleavable linker are not publicly available, we can synthesize data from various studies to draw a comparative picture. The following tables summarize quantitative data on key performance parameters.
| Parameter | Cleavable Linker (e.g., GGFG) | Non-Cleavable Linker (Hypothetical) | Key Considerations |
| Payload Release Mechanism | Enzymatic cleavage (e.g., by cathepsins) in the lysosome.[8] | Complete antibody degradation in the lysosome.[5] | Cleavable linkers offer more specific release triggers. |
| Bystander Effect | High, due to the release of a membrane-permeable payload (DXd).[4][10] | Low to negligible, as the released payload-linker complex is less likely to be membrane-permeable.[2][7] | The bystander effect is crucial for efficacy in heterogeneous tumors. |
| Plasma Stability | Generally stable, but potential for premature cleavage exists.[9][11] | Generally higher stability, leading to reduced off-target payload release.[5][6] | Higher stability can lead to a better safety profile. |
| Systemic Toxicity | Potentially higher due to the possibility of premature payload release and a strong bystander effect. A meta-analysis of various ADCs showed more grade ≥3 adverse events with cleavable linkers.[12] | Potentially lower due to higher stability and limited bystander effect.[6][12] | The therapeutic index is a balance between efficacy and toxicity. |
| Efficacy in Heterogeneous Tumors | High, due to the bystander effect.[1] | Lower, as efficacy is restricted to antigen-positive cells. | Tumor heterogeneity is a common challenge in oncology. |
Table 1: General Comparison of Cleavable vs. Non-Cleavable Linkers for Deruxtecan ADCs
In Vitro Cytotoxicity
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 | Reference |
| Trastuzumab-GGFG-Deruxtecan (T-DXd) | HER2-positive cell lines | HER2 | Cleavable (GGFG) | Deruxtecan | Potent (low nM range) | [9] |
| Trastuzumab-Exo-EVC-Exatecan | HER2-positive (NCI-N87) | HER2 | Cleavable (Exo-EVC) | Exatecan | Demonstrates potent cytotoxicity | [11][13] |
| Trastuzumab-Novel Peptide-Topo I Inhibitor (DAR 2) | HER2-positive cell lines | HER2 | Cleavable (Novel Peptide) | Topoisomerase I Inhibitor | Potent (low nM range) | [9] |
| Trastuzumab Emtansine (T-DM1) | HER2-positive cell lines | HER2 | Non-Cleavable (SMCC) | DM1 | Varies by cell line | [8] (as comparator) |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers and Payloads. Note: Direct comparison is challenging due to variations in experimental conditions and payloads across studies. The data for non-cleavable linkers is with a different payload (DM1) as a well-established example.
In Vivo Efficacy
| ADC Configuration | Xenograft Model | Dosing | Outcome | Reference |
| Trastuzumab-Exo-EVC-Exatecan | NCI-N87 (gastric cancer) | Single dose | Similar tumor inhibition to T-DXd. | [11][13] |
| Trastuzumab-Novel Peptide-Topo I Inhibitor (DAR 2) | NCI-N87 (gastric cancer) | Single injection at 52ug/kg (payload dose) | Superior anti-tumor activity compared to T-DXd at the same payload dose. | [9] |
Table 3: In Vivo Efficacy of Exatecan/Topoisomerase I Inhibitor ADCs with Novel Cleavable Linkers. Note: These studies highlight that linker design can significantly impact in vivo efficacy, even among cleavable linkers.
Pharmacokinetics & Stability
| ADC Configuration | Study Type | Key Findings | Reference |
| Trastuzumab-Exo-EVC-Exatecan | Rat PK study | Superior DAR retention over 7 days compared to T-DXd, suggesting enhanced linker stability. | [11][13] |
| Trastuzumab-Novel Peptide-Topo I Inhibitor (DAR 2) | In vitro serum stability | Excellent stability in mouse, cynomolgus, and human sera with no payload deconjugation, while T-DXd showed significant payload loss. | [9] |
Table 4: Pharmacokinetic and Stability Data for Exatecan/Topoisomerase I Inhibitor ADCs with Novel Cleavable Linkers.
Experimental Protocols
In Vitro Bystander Effect Co-Culture Assay
This assay is fundamental for evaluating the bystander killing capacity of an ADC.
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive NCI-N87).
-
Antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.[14]
-
-
Co-Culture Setup:
-
Seed Ag+ and Ag- cells together in the same well at a defined ratio.[8]
-
-
ADC Treatment:
-
After allowing the cells to adhere, treat them with serial dilutions of the cleavable and non-cleavable deruxtecan ADCs.[8]
-
-
Data Acquisition:
-
Monitor cell viability over time using live-cell imaging to quantify the number of surviving Ag- (GFP-positive) cells.[8]
-
-
Analysis:
-
A significant reduction in the number of Ag- cells in the presence of Ag+ cells and a cleavable linker ADC, compared to the non-cleavable linker ADC, indicates a bystander effect.
-
ADC Construction (General Overview)
The construction of an ADC involves the conjugation of the payload-linker to the antibody.
-
Antibody Modification: For cysteine-based conjugation, the interchain disulfide bonds of the antibody are partially or fully reduced to generate reactive thiol groups.
-
Linker-Payload Synthesis: The this compound payload is synthesized with the desired linker (cleavable or non-cleavable) attached, which typically has a maleimide group for conjugation.
-
Conjugation: The linker-payload is then reacted with the modified antibody. The maleimide group on the linker forms a stable thioether bond with the thiol groups on the antibody.[15]
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated linker-payload and antibody. The Drug-to-Antibody Ratio (DAR) is then determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[11]
Visualizing the Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. genemedi.net [genemedi.net]
- 3. benchchem.com [benchchem.com]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. pharmiweb.com [pharmiweb.com]
- 8. agilent.com [agilent.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Confirming Target Engagement of (1R)-Deruxtecan in Tumor Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the target engagement of (1R)-Deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), in tumor tissues. We present experimental data comparing T-DXd with other HER2-targeted ADCs, detail relevant experimental protocols, and provide visualizations to elucidate key concepts and workflows.
Executive Summary
This compound is a potent topoisomerase I inhibitor that constitutes the cytotoxic payload of Trastuzumab Deruxtecan (Enhertu®). Confirming its engagement with its intracellular target is crucial for understanding its mechanism of action and predicting therapeutic efficacy. This guide outlines several key methodologies for assessing target engagement, ranging from foundational target expression analysis to advanced molecular imaging and quantitative payload measurement.
A key differentiator of Trastuzumab Deruxtecan is its high drug-to-antibody ratio (DAR) of approximately 8 and the high membrane permeability of its payload, deruxtecan. These features contribute to a potent bystander effect, enabling the killing of adjacent tumor cells with low or no HER2 expression. This guide will explore methods to visualize and quantify this critical aspect of its mechanism.
Comparison of Trastuzumab Deruxtecan and Other HER2-Targeted ADCs
Trastuzumab Deruxtecan has demonstrated superior clinical efficacy over the earlier generation HER2-targeted ADC, Trastuzumab Emtansine (T-DM1). This difference in performance is attributed to several factors, including the nature of the payload, the linker chemistry, and the resulting bystander effect.
| Feature | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) |
| Payload | This compound (DXd), a topoisomerase I inhibitor | Emtansine (DM1), a microtubule inhibitor |
| Linker | Enzymatically cleavable tetrapeptide-based linker | Non-cleavable thioether linker |
| Drug-to-Antibody Ratio (DAR) | ~8 | ~3.5 |
| Payload Membrane Permeability | High | Low |
| Bystander Effect | Potent | Limited to negligible |
Preclinical Efficacy Comparison in a Multiresistant HER2-Positive Breast Cancer Lung Metastasis Model [1]
In a head-to-head preclinical study, T-DXd demonstrated superior tumor growth inhibition compared to T-DM1 in a multiresistant HER2-positive breast cancer lung metastasis model.
| Treatment Group | Mean Tumor Volume (relative to control) |
| Vehicle (PBS) | 100% |
| Trastuzumab Emtansine (T-DM1) | Significantly reduced vs. PBS, but less effective than T-DXd |
| Trastuzumab Deruxtecan (T-DXd) | Significantly smaller tumor and vasculature volumes compared to T-DM1 |
| Disitamab Vedotin (DV) | Similar efficacy to T-DXd in this model |
Experimental Protocols for Confirming Target Engagement
HER2 Target Expression Analysis
Confirmation of the presence of the HER2 target on tumor cells is the foundational step in assessing target engagement for T-DXd.
Objective: To determine the level of HER2 protein expression on the surface of tumor cells.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a validated buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) to unmask the HER2 epitope.
-
Primary Antibody Incubation: Sections are incubated with a validated primary antibody specific for the extracellular domain of HER2 (e.g., PATHWAY anti-HER-2/neu rabbit monoclonal antibody, clone 4B5).
-
Detection System: A polymer-based detection system with a horseradish peroxidase (HRP) enzyme and a chromogen such as diaminobenzidine (DAB) is used to visualize the antibody binding.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Scoring: HER2 expression is scored based on the intensity and completeness of membrane staining in the invasive tumor component, according to the American Society of Clinical Oncology/College of American Pathologists (ASCO/CAP) guidelines (0, 1+, 2+, 3+).
Objective: To detect amplification of the ERBB2 gene (which encodes HER2) within tumor cells.
Methodology:
-
Tissue Preparation: FFPE tumor tissue sections are prepared as for IHC.
-
Pre-treatment: Sections are treated with a protease to permeabilize the cells.
-
Probe Hybridization: A labeled DNA probe specific for the ERBB2 gene and a control probe for the centromeric region of chromosome 17 (CEP17) are applied to the sections and hybridized.
-
Detection: The probes are detected using either fluorescence (FISH) or chromogenic (CISH) methods.
-
Scoring: The ratio of the ERBB2 gene signals to the CEP17 signals is calculated by counting signals in at least 20 invasive tumor cell nuclei. An ERBB2/CEP17 ratio of ≥2.0 is considered amplified.
Visualization of Antibody-Tumor Interaction
Immuno-PET allows for the non-invasive visualization and quantification of the antibody component's delivery to and binding with HER2-expressing tumors.
Objective: To visualize and quantify the uptake of trastuzumab in HER2-positive tumors in vivo.
Methodology:
-
Radiolabeling: Trastuzumab is conjugated with a chelator, such as desferrioxamine (DFO), and then radiolabeled with Zirconium-89 (⁸⁹Zr).
-
Animal Model: Immunocompromised mice bearing HER2-expressing tumor xenografts (e.g., NCI-N87, BT-474) are used.
-
Radiotracer Administration: A defined dose of ⁸⁹Zr-trastuzumab is administered intravenously to the tumor-bearing mice.
-
PET/CT Imaging: Mice are anesthetized and imaged at various time points post-injection (e.g., 24, 48, 72, and 144 hours) using a small-animal PET/CT scanner.
-
Image Analysis: Regions of interest (ROIs) are drawn over the tumors and other organs on the co-registered CT images. The uptake of the radiotracer in the ROIs is quantified and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Quantification of this compound in Tumor Tissue
Directly measuring the concentration of the deruxtecan payload in tumor tissue provides definitive evidence of target engagement and payload delivery.
Objective: To quantify the concentration of free this compound in tumor tissue homogenates.
Methodology:
-
Tumor Homogenization: Excised tumors are weighed and homogenized in a suitable buffer on ice.
-
Protein Precipitation and Extraction: An organic solvent (e.g., acetonitrile or methanol) containing an internal standard is added to the homogenate to precipitate proteins and extract the deruxtecan.
-
Centrifugation and Supernatant Collection: The mixture is centrifuged, and the supernatant containing the deruxtecan is collected.
-
LC-MS/MS Analysis: The supernatant is injected into a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Deruxtecan is separated from other components by reverse-phase chromatography and detected by multiple reaction monitoring (MRM).
-
Quantification: A standard curve is generated using known concentrations of deruxtecan to quantify its concentration in the tumor samples.
Quantitative Data from a Preclinical Study: [2]
A study in mouse models with varying HER2 expression showed a positive correlation between HER2 receptor levels and the tumoral concentration of released deruxtecan.
| Xenograft Model | HER2 Receptors/Cell | AUC of Released DXd in Tumor (nM·day) at 10 mg/kg T-DXd |
| NCI-N87 | 3.5 x 10⁶ | 493.6 |
| MDA-MB-468 | ~4 x 10³ | 156.5 |
These data demonstrate that higher HER2 expression leads to greater accumulation of the deruxtecan payload in the tumor.[2]
Objective: To visualize the spatial distribution of this compound within a tumor tissue section.
Methodology:
-
Tissue Sectioning: Fresh-frozen tumor tissue is sectioned using a cryostat and thaw-mounted onto a conductive slide.
-
Matrix Application: A suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) is uniformly applied over the tissue section.
-
MALDI-MSI Analysis: The slide is introduced into a MALDI mass spectrometer. A laser is rastered across the tissue section, desorbing and ionizing molecules at each spot. A mass spectrum is acquired for each pixel.
-
Image Generation: The intensity of the ion corresponding to the mass-to-charge ratio (m/z) of deruxtecan is plotted for each pixel to generate an image of its distribution within the tissue.
-
Image Registration: The MSI data can be overlaid with a stained image (e.g., H&E) of an adjacent tissue section to correlate the drug distribution with histological features.
Assessment of the Bystander Effect
The bystander effect is a key feature of T-DXd. In vitro co-culture assays can be used to compare the bystander killing potential of different ADCs.
Objective: To assess the ability of an ADC to kill HER2-negative cells when co-cultured with HER2-positive cells.
Methodology:
-
Cell Seeding: HER2-positive (e.g., SK-BR-3) and HER2-negative (e.g., MCF7) cancer cells are seeded together in a 96-well plate. The HER2-negative cells can be labeled with a fluorescent marker for easy identification.
-
ADC Treatment: The co-culture is treated with different concentrations of T-DXd or a comparator ADC (e.g., T-DM1).
-
Cell Viability Assessment: After a defined incubation period (e.g., 72-96 hours), the viability of the HER2-negative cell population is assessed using methods such as flow cytometry or high-content imaging.
-
Data Analysis: The percentage of dead HER2-negative cells is quantified and compared between the different treatment groups.
Comparative In Vitro Bystander Effect: [3]
In a co-culture of HER2-positive SK-BR-3 cells and HER2-negative U-87 MG cells, T-DXd induced significant cytotoxicity in the HER2-negative cells, demonstrating a strong bystander effect. In contrast, T-DM1 did not show this effect.[3]
Visualizations
Caption: Mechanism of action of Trastuzumab Deruxtecan.
Caption: Experimental workflow for confirming target engagement.
Caption: Bystander effect of Trastuzumab Deruxtecan.
References
- 1. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Toxicity Profiles of Deruxtecan and Other Camptothecins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of (1R)-Deruxtecan (DXd), the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) trastuzumab deruxtecan (T-DXd), and other clinically relevant camptothecin analogues, including SN-38 (the active metabolite of irinotecan) and topotecan. This analysis is supported by preclinical and clinical data to inform researchers and drug development professionals.
Executive Summary
Deruxtecan, a derivative of exatecan, is a highly potent topoisomerase I inhibitor.[1][2] Its conjugation to a monoclonal antibody in the form of an ADC is designed to enhance tumor-specific delivery and minimize systemic toxicity.[2][3] Compared to other camptothecins like SN-38 and topotecan, deruxtecan exhibits distinct toxicity profiles both in preclinical models and clinical settings. While direct head-to-head clinical trials comparing the payloads alone are unavailable, data from studies of their respective drug formulations provide valuable insights into their comparative toxicities. Key differentiating toxicities include the incidence and severity of interstitial lung disease (ILD)/pneumonitis, which is a notable concern with trastuzumab deruxtecan, and the differing hematological and gastrointestinal toxicity profiles.
Mechanism of Action: Topoisomerase I Inhibition
Camptothecins exert their cytotoxic effects by inhibiting topoisomerase I, an essential enzyme that relieves DNA torsional strain during replication and transcription.[4][5] These drugs bind to the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks.[4] This stabilization of the "cleavable complex" leads to the accumulation of DNA single- and double-strand breaks, ultimately triggering apoptosis and cell death.[5]
Caption: Topoisomerase I inhibitor mechanism.
Comparative Cytotoxicity
In vitro studies have demonstrated the high potency of deruxtecan compared to other camptothecins.
| Compound | Cell Line | IC50 (nM) |
| Deruxtecan (DXd) | CFPAC-1 (Pancreatic) | Subnanomolar |
| MDA-MB-468 (Breast) | Subnanomolar | |
| SN-38 | CFPAC-1 (Pancreatic) | Subnanomolar |
| MDA-MB-468 (Breast) | Subnanomolar | |
| Topotecan | NCI-H460 (Lung) | Not specified |
Note: Direct comparative IC50 values in the same cell lines under identical experimental conditions are limited in the public domain. The data presented is a summary from various preclinical studies.[6] DXd has been reported to be approximately 10 times more potent than SN-38 in inhibiting topoisomerase I.[2][7]
Preclinical Toxicity Profiles
Preclinical studies in animal models are crucial for identifying potential toxicities and establishing a therapeutic window.
| Compound | Animal Model | Key Toxicities | Maximum Tolerated Dose (MTD) |
| Deruxtecan (as part of an ADC) | Rat, Cynomolgus Monkey | Myelosuppression, Gastrointestinal toxicity, Lung toxicity | Not specified for free DXd |
| SN-38 | Mouse | Myelosuppression, Gastrointestinal toxicity | Not specified |
| Topotecan | Mouse | Myelosuppression | 15 mg/kg (i.v.) |
Note: MTD values are highly dependent on the formulation and administration schedule.[8] Preclinical studies of ADCs containing deruxtecan have shown a favorable safety profile with less systemic toxicity compared to the free payload.[9]
Clinical Toxicity Profiles
Clinical trial data provides the most relevant information on the comparative toxicity of these agents in humans. The following tables summarize common adverse events (AEs) observed with trastuzumab deruxtecan, irinotecan (prodrug of SN-38), and topotecan.
Hematological Toxicities
| Adverse Event | Trastuzumab Deruxtecan (T-DXd) | Irinotecan | Topotecan |
| Neutropenia (Grade ≥3) | ~13-21% | ~25-50% | ~70-80% |
| Anemia (Grade ≥3) | ~8-10% | ~5-10% | ~25-40% |
| Thrombocytopenia (Grade ≥3) | ~4-7% | ~2-5% | ~25-35% |
| Febrile Neutropenia | <2% | ~3-15% | ~4% |
Note: Percentages are approximate and can vary based on the specific study, patient population, and dosing regimen.[1][7][10][11]
Non-Hematological Toxicities
| Adverse Event | Trastuzumab Deruxtecan (T-DXd) | Irinotecan | Topotecan |
| Nausea | ~70-80% (mostly Grade 1-2) | ~80% | ~70-80% |
| Vomiting | ~40-50% (mostly Grade 1-2) | ~40-50% | ~50% |
| Diarrhea | ~30-40% | ~80-90% (can be severe) | ~30-40% |
| Fatigue | ~50-60% | ~40-50% | ~30-40% |
| Alopecia | ~40-50% | ~60-70% | ~30-40% |
| Interstitial Lung Disease (ILD)/Pneumonitis | ~10-15% (any grade), ~2-3% (Grade 5) | Rare | Rare |
Note: Percentages are approximate and can vary based on the specific study, patient population, and dosing regimen.[1][7][10][11][12]
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of toxicity studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the camptothecin derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[13]
In Vivo Toxicity Study (Maximum Tolerated Dose Determination)
In vivo studies in animal models are conducted to determine the MTD and identify potential organ toxicities.
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Dose Escalation: Administer escalating doses of the camptothecin derivative to different groups of animals.
-
Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and mortality for a defined period.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points for hematological and clinical chemistry analysis.
-
Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.[14]
Caption: ADC preclinical toxicity workflow.
Conclusion
Deruxtecan demonstrates a distinct toxicity profile compared to other camptothecins like SN-38 and topotecan. As the payload of an ADC, its targeted delivery is intended to improve the therapeutic index. Clinically, while gastrointestinal and hematological toxicities are common among all three, trastuzumab deruxtecan is uniquely associated with a significant risk of interstitial lung disease, a serious adverse event requiring careful monitoring. In contrast, severe diarrhea is a more prominent dose-limiting toxicity for irinotecan, and myelosuppression is particularly pronounced with topotecan. Understanding these differences is critical for the continued development and safe clinical application of this important class of anticancer agents.
References
- 1. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HER2 with Trastuzumab Deruxtecan: A Dose-Expansion, Phase I Study in Multiple Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Toxicities and management strategies of emerging antibody–drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Camptothecin cytotoxic effects in vitro: dependency on exposure duration and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dctd.cancer.gov [dctd.cancer.gov]
Safety Operating Guide
Proper Disposal of (1R)-Deruxtecan: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of cytotoxic compounds like (1R)-Deruxtecan are paramount to ensuring laboratory safety and environmental protection. This compound, a component of the antibody-drug conjugate fam-trastuzumab deruxtecan-nxki (Enhertu®), is classified as a hazardous and cytotoxic drug, necessitating strict adherence to established disposal protocols.[1][2] All disposal procedures must comply with applicable federal, state, and local regulations.[3][4][5]
Hazard and Disposal Recommendations
The primary method for disposal of this compound and materials contaminated with it is through a licensed hazardous waste management service, typically involving high-temperature incineration.[6][7] It is crucial to avoid releasing the compound into the environment, including sewers or waterways.[3][4]
| Hazard Category | Description | Recommended Disposal Practice |
| Cytotoxicity | As a topoisomerase I inhibitor, this compound is toxic to cells by preventing DNA replication, leading to cell death. | Dispose of as hazardous waste.[6][7] |
| Potential Mutagenicity & Reproductive Toxicity | Deruxtecan is suspected of causing genetic defects and may damage fertility or an unborn child.[8] | Handle with extreme caution using appropriate Personal Protective Equipment (PPE). All contaminated materials must be disposed of as hazardous waste.[8][9] |
| Environmental Hazard | Release into the environment should be prevented.[4] | Do not allow material to be released into the environment without proper governmental permits.[4] |
Experimental Protocols
Detailed experimental protocols for the chemical inactivation of this compound are not publicly available in the provided documentation. The standard industry practice for cytotoxic drugs is not to inactivate them in the lab due to the risks involved, but rather to segregate and dispose of them through professional hazardous waste services.
Spill Management
In the event of a spill, immediate and appropriate action is required to contain and clean the affected area.
-
Restrict Access : Cordon off the spill area to prevent exposure.
-
Utilize Personal Protective Equipment (PPE) : Wear appropriate PPE, including double gloves, a disposable gown, and eye protection.[6] For powders or aerosols, respiratory protection is necessary.[6][9]
-
Containment and Cleanup :
-
Collection : Carefully collect all contaminated materials (absorbent pads, glass fragments, etc.) and place them into a designated, clearly labeled, leak-proof cytotoxic waste container.[6][7][9]
-
Decontamination : Clean the spill area three times with a detergent solution, followed by clean water.[6] Decontaminate surfaces and equipment by scrubbing with alcohol.[3][5] All cleaning materials must also be disposed of as hazardous waste.[7]
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined below. This process ensures that all contaminated materials are handled in a manner that minimizes risk to personnel and the environment.
Caption: Disposal workflow for this compound.
Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate PPE is mandatory. This includes:
-
Gloves : Double gloving with chemotherapy-rated gloves is recommended.[6]
-
Gown : A disposable, low-permeability gown with a closed front and long sleeves.[6]
-
Eye Protection : Safety glasses or goggles.[10]
-
Respiratory Protection : An N95 or higher-rated respirator should be used when there is a risk of inhaling aerosols or powders.[6]
All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize exposure.[6][9] After handling, practice good personal hygiene, especially before eating, drinking, or smoking.[4]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Preparation and Administration | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. daiichisankyo.us [daiichisankyo.us]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. safety.caltech.edu [safety.caltech.edu]
- 7. benchchem.com [benchchem.com]
- 8. daiichi-sankyo.de [daiichi-sankyo.de]
- 9. medkoo.com [medkoo.com]
- 10. sps.nhs.uk [sps.nhs.uk]
Safeguarding Researchers: A Comprehensive Guide to Handling (1R)-Deruxtecan
Essential protocols and safety measures for the handling, use, and disposal of the potent antibody-drug conjugate component, (1R)-Deruxtecan, are critical for ensuring the safety of laboratory personnel. This guide provides detailed procedural information to minimize exposure risk and maintain a secure research environment.
This compound is the cytotoxic payload component of an antibody-drug conjugate (ADC), a class of highly potent biopharmaceutical drugs.[1] Due to its cytotoxic nature, stringent safety precautions are necessary during all stages of handling, from preparation to disposal, to protect researchers and the environment.[2] Adherence to established protocols and the use of appropriate personal protective equipment (PPE) are paramount.
Engineering Controls and Personal Protective Equipment
Safe handling of this compound necessitates a multi-layered approach, combining robust engineering controls with comprehensive personal protective equipment.[3] Engineering controls, such as dedicated chemical fume hoods or isolators, are the first line of defense in minimizing exposure.[2][3] This is particularly critical when handling the substance in powdered form to prevent airborne contamination.[2] All facilities must be equipped with accessible safety showers and eye wash stations.[3][4]
The following table summarizes the required personal protective equipment for handling this compound. While no specific occupational exposure limit values have been established for this compound, its high potency necessitates stringent protective measures.[4][5]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes, dust, and aerosols.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., double chemotherapy gloves) | To prevent skin contact with the cytotoxic agent.[3][6][7] |
| Body Protection | Impervious clothing or lab coat | To protect skin and personal clothing from contamination.[3][4] |
| Respiratory Protection | Suitable respirator (use to be determined by risk assessment) | To prevent inhalation of dust or aerosols, especially when handling powders or creating solutions.[3][4] |
Experimental Protocol: Safe Handling and Disposal of this compound
The following protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting. This protocol is a general guideline and should be adapted to specific experimental needs and institutional safety policies.
1. Preparation and Pre-Handling:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Prepare the work surface by covering it with an absorbent, disposable pad.
-
Confirm the location and accessibility of the nearest safety shower and eye wash station.[3][4]
2. Handling and Reconstitution (if applicable):
-
Don all required PPE: safety goggles, double gloves, and a lab coat. A respirator should be used if there is a risk of aerosol or dust formation.[3][4][6]
-
Perform all manipulations of this compound, especially the weighing of powder, within a certified chemical fume hood or an isolator to minimize inhalation exposure.[2][3]
-
For reconstitution, slowly inject the recommended solvent into the vial to avoid splashing and aerosol generation.[8]
-
Swirl the vial gently until the substance is completely dissolved; do not shake vigorously.[8]
-
Visually inspect the solution for any particulate matter or discoloration before use.[8]
3. Post-Handling and Decontamination:
-
After handling, decontaminate all surfaces and equipment by scrubbing with a suitable solvent, such as alcohol.[4]
-
Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.
-
Remove all PPE before leaving the work area and dispose of it in designated hazardous waste containers.[7]
-
Wash hands thoroughly with soap and water after removing PPE.[3]
4. Waste Disposal:
-
This compound is a hazardous drug; all waste must be handled and disposed of according to applicable regulations.[8][9]
-
Dispose of all contaminated disposable items, such as gloves, absorbent pads, and vials, in a designated hazardous chemical waste container (e.g., a black RCRA container).[7]
-
Syringes containing any residual drug must be disposed of as hazardous chemical waste and not in a standard sharps container.[7]
-
Do not commingle this compound waste with other laboratory waste streams.[7]
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.[4]
-
Wear full PPE, including respiratory protection, before attempting to clean the spill.[4]
-
Absorb liquid spills with an inert, absorbent material (e.g., diatomite).[4]
-
Carefully sweep up spilled powder, avoiding dust generation.
-
Decontaminate the spill area thoroughly with alcohol or another appropriate deactivating agent.[4]
-
In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Q&A How to Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. daiichi-sankyo.de [daiichi-sankyo.de]
- 7. web.uri.edu [web.uri.edu]
- 8. Preparation and Administration | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 9. enhertuhcp.com [enhertuhcp.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
